molecular formula C13H25NO2 B13215297 tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate

tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate

Cat. No.: B13215297
M. Wt: 227.34 g/mol
InChI Key: PBDNUHFMXPWWGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate is a specialized chemical building block designed for advanced organic synthesis and drug discovery projects. This compound integrates a sterically hindered 4,4-dimethylcyclohexane ring with a protected amino acid functionality, making it a valuable scaffold for constructing conformationally constrained peptide mimetics and complex molecular architectures. The 1,1-disubstituted structure, featuring both an amine and a tert-butyl ester group, is highly useful in medicinal chemistry for probing structure-activity relationships and enhancing the metabolic stability of lead compounds. Researchers can leverage the tert-butyl ester as a versatile synthetic handle; it is readily deprotected under mild acidic conditions to reveal the free carboxylic acid for further derivatization, or the entire molecule can be used in multi-component reactions. The geminal dimethyl group on the cyclohexane ring introduces significant rigidity and can be used to fine-tune the lipophilicity and stereoelectronic properties of target molecules. While specific applications for this exact compound are an area of active investigation, its structure suggests high potential in the synthesis of novel pharmacophores, such as protease inhibitors, receptor modulators, and as a key intermediate in the development of macrocyclic compounds. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H25NO2

Molecular Weight

227.34 g/mol

IUPAC Name

tert-butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate

InChI

InChI=1S/C13H25NO2/c1-11(2,3)16-10(15)13(14)8-6-12(4,5)7-9-13/h6-9,14H2,1-5H3

InChI Key

PBDNUHFMXPWWGD-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)(C(=O)OC(C)(C)C)N)C

Origin of Product

United States
Foundational & Exploratory

A Technical Guide to tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate: A Novel Constrained Amino Acid for Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate, a novel, non-proteinogenic, cyclic α,α-disubstituted amino acid ester. While this specific molecule is not extensively documented in current literature, this guide, intended for researchers, scientists, and drug development professionals, extrapolates its physical and chemical properties from established chemical principles and data from analogous structures. We present a prospective synthesis, predicted physicochemical and spectroscopic properties, and a discussion of its potential applications in medicinal chemistry, particularly as a constrained building block for peptide and small molecule drug design. The strategic incorporation of a gem-dimethyl group on the cyclohexane ring is highlighted for its potential to confer advantageous pharmacokinetic and pharmacodynamic properties.

Introduction: The Rationale for Constrained Amino Acids in Drug Design

The rational design of therapeutic agents increasingly relies on the use of conformationally constrained building blocks to enhance potency, selectivity, and metabolic stability. Cyclic α,α-disubstituted amino acids are a prominent class of such building blocks, as their rigid structures can induce specific secondary structures in peptides and orient functional groups in a well-defined manner.[1] The title compound, tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate, combines the conformational rigidity of a cyclohexane ring with the steric bulk of a gem-dimethyl group and a tert-butyl ester, making it a promising candidate for incorporation into novel therapeutics.

The 4,4-dimethyl substitution is of particular interest. The gem-dimethyl effect, also known as the Thorpe-Ingold effect, can restrict the conformational flexibility of the cyclohexane ring, favoring a chair conformation and influencing the orientation of substituents at the 1-position.[2][3][4] This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity.[2][4] Furthermore, the gem-dimethyl group can shield adjacent functionalities from metabolic degradation, thereby improving the pharmacokinetic profile of a drug candidate.[5]

This guide will provide a detailed prospective analysis of tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate, offering a roadmap for its synthesis, characterization, and potential utilization in drug discovery programs.

Physicochemical and Spectroscopic Properties

As this compound is not commercially available and lacks extensive literature documentation, the following properties are predicted based on its structure and data from analogous compounds.

Predicted Physicochemical Properties
PropertyPredicted Value/InformationSource/Justification
Molecular Formula C₁₃H₂₅NO₂Calculated from structure
Molecular Weight 227.35 g/mol Calculated from structure
Appearance White to off-white solidBased on similar amino acid esters
Melting Point Not available. Likely a low-melting solid or oil.The tert-butyl ester may lower the melting point compared to the parent amino acid.
Boiling Point Not available. Likely high due to the molecular weight and functional groups.-
Solubility Predicted to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. Low solubility in water.The tert-butyl ester increases lipophilicity compared to the parent amino acid.
CAS Number Not assigned.No record found in chemical databases.
Predicted Spectroscopic Data

The predicted ¹H NMR spectrum in CDCl₃ would likely exhibit the following key signals. The chemical shifts are estimations and may vary.[6][7][8]

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegrationAssignment
-C(CH₃)₃~1.45singlet9Htert-butyl ester protons
-NH₂~1.5-2.5 (broad)singlet2HAmino protons
Cyclohexane -CH₂-~1.2-1.8multiplet8HCyclohexane ring protons
-C(CH₃)₂~0.9-1.1two singlets6Hgem-dimethyl protons

The predicted ¹³C NMR spectrum in CDCl₃ would show characteristic signals for the ester, the quaternary carbons, and the cyclohexane ring.[9][10][11]

CarbonPredicted Chemical Shift (ppm)
Carbonyl (-C=O)~175-178
-C (CH₃)₃~80-82
-C (NH₂)(COOtBu)~58-62
-C (CH₃)₂~30-35
Cyclohexane -CH₂-~25-40
-C(C H₃)₃~28
-C(C H₃)₂~25-30
Functional GroupExpected Wavenumber (cm⁻¹)
N-H stretch (amine)3300-3500 (two bands, may be broad)
C-H stretch (aliphatic)2850-3000
C=O stretch (ester)1720-1740
N-H bend (amine)1590-1650

Proposed Synthesis and Experimental Protocol

The most direct route to synthesize tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate is through the esterification of its parent amino acid, 1-amino-4,4-dimethylcyclohexane-1-carboxylic acid. This starting material is commercially available.[12]

Synthetic Strategy

A common method for the tert-butyl esterification of amino acids involves reaction with isobutylene in the presence of a strong acid catalyst.[13] However, to avoid potential side reactions with the free amino group, a two-step approach involving N-protection followed by esterification and deprotection is often preferred and recommended for higher purity.[14] A more direct and modern approach utilizes bis(trifluoromethanesulfonyl)imide in tert-butyl acetate, which has been shown to be effective for the direct esterification of free amino acids.[15][16]

Below is a proposed, robust two-step protocol that offers good control and is widely applicable.

Synthesis_Workflow cluster_0 Step 1: N-Protection cluster_1 Step 2: Esterification cluster_2 Step 3: Deprotection Start 1-amino-4,4-dimethyl- cyclohexane-1-carboxylic acid Boc2O Di-tert-butyl dicarbonate (Boc₂O) Base (e.g., NaOH or Et₃N) Solvent (e.g., Dioxane/H₂O) Start->Boc2O Protection Intermediate N-Boc-1-amino-4,4-dimethyl- cyclohexane-1-carboxylic acid Boc2O->Intermediate Esterification tert-Butanol, DCC, DMAP Solvent (e.g., CH₂Cl₂) Intermediate->Esterification Coupling ProtectedEster tert-Butyl N-Boc-1-amino-4,4-dimethyl- cyclohexane-1-carboxylate Esterification->ProtectedEster Deprotection Trifluoroacetic acid (TFA) in CH₂Cl₂ ProtectedEster->Deprotection Acidolysis FinalProduct tert-Butyl 1-amino-4,4-dimethyl- cyclohexane-1-carboxylate Deprotection->FinalProduct

Caption: Proposed three-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: N-tert-Butoxycarbonylation [14]

  • To a solution of 1-amino-4,4-dimethylcyclohexane-1-carboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water, add sodium hydroxide (1.1 eq) and stir until all solids dissolve.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-1-amino-4,4-dimethylcyclohexane-1-carboxylic acid.

Step 2: tert-Butyl Esterification [17]

  • Dissolve the N-Boc protected amino acid (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).

  • Add tert-butanol (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Cool the mixture to 0 °C and add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) portion-wise.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 12-18 hours.

  • Monitor the reaction by TLC.

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Step 3: N-Boc Deprotection []

  • Dissolve the purified tert-Butyl N-Boc-1-amino-4,4-dimethylcyclohexane-1-carboxylate (1.0 eq) in CH₂Cl₂.

  • Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in diethyl ether and precipitate the product as the trifluoroacetate salt, or neutralize with a base and extract to obtain the free amine.

Applications in Drug Discovery and Development

The unique structural features of tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate make it a valuable building block for several applications in medicinal chemistry.

Induction of Stable Secondary Structures in Peptides

The conformational rigidity imposed by the cyclic backbone and the gem-dimethyl group can be exploited to induce stable secondary structures, such as β-turns and helices, in peptides.[19][20][21] This is particularly useful in the design of peptidomimetics that target protein-protein interactions.

Scaffolding for Small Molecule Drug Design

The cyclohexane core can serve as a three-dimensional scaffold to present pharmacophoric groups in a defined spatial orientation. The amino and carboxylate functionalities provide convenient handles for further chemical modification and elaboration into more complex drug candidates.

Applications cluster_0 Core Scaffold cluster_1 Potential Applications cluster_2 Therapeutic Goals TargetCompound tert-Butyl 1-amino-4,4-dimethyl- cyclohexane-1-carboxylate Peptidomimetics Peptidomimetics (Helix/Turn Mimetics) TargetCompound->Peptidomimetics SmallMolecules Small Molecule Scaffolds (Defined Vectorial Display of Functional Groups) TargetCompound->SmallMolecules PROTACs Linkers for PROTACs (Rigid Spacers) TargetCompound->PROTACs PPI_Inhibitors Protein-Protein Interaction Inhibitors Peptidomimetics->PPI_Inhibitors Enzyme_Inhibitors Enzyme Inhibitors SmallMolecules->Enzyme_Inhibitors Receptor_Ligands Receptor Ligands SmallMolecules->Receptor_Ligands PROTACs->PPI_Inhibitors

Caption: Potential applications of the target compound in drug discovery.

Modulation of Physicochemical Properties

The gem-dimethyl group can enhance metabolic stability by sterically hindering enzymatic degradation at adjacent positions.[5][22] The tert-butyl ester increases lipophilicity, which can be advantageous for membrane permeability. This ester can also serve as a protecting group that can be removed in a later synthetic step or act as a prodrug moiety.

Safety and Handling

No specific safety data is available for tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate. However, based on its structural components, the following general precautions should be observed:

  • Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Toxicity: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, inhaled, or in contact with skin.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

While tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate is a novel compound with limited available data, its structural features suggest significant potential as a valuable building block in medicinal chemistry. The combination of a conformationally restricted cyclic amino acid scaffold with the beneficial properties of a gem-dimethyl group and a versatile tert-butyl ester makes it an attractive candidate for the synthesis of next-generation therapeutics. This technical guide provides a foundational framework for its synthesis, characterization, and strategic application in drug discovery and development programs. Further experimental validation of the predicted properties and synthetic protocols is warranted to fully unlock the potential of this promising molecule.

References

  • Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210. [Link][2][4]

  • ACS Publications. (2017). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. [Link][3]

  • ResearchGate. (n.d.). Convenient Preparation of tert-Butyl Amino Acid Esters from tert-Butanol. [Link][17]

  • Li, J., et al. (2023). Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem-dimethylation modification: discovery of potent anti-cancer agents with improved druggability. ScienceOpen. [Link][5]

  • PubMed. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. [Link][4]

  • ResearchGate. (n.d.). Selected examples of α,α-disubstituted cyclic amino acids in drug design. [Link][1]

  • Google Patents. (n.d.). WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts. [13]

  • NMRdb.org. (n.d.). Simulate and predict NMR spectra. [Link][23]

  • RSC Publishing. (2024). The Magic Methyl and Its Tricks in Drug Discovery and Development. [Link][22]

  • NMRdb.org. (n.d.). Predict 1H proton NMR spectra. [Link][6]

  • CASPRE. (n.d.). 13C NMR Predictor. [Link]

  • NMRium. (n.d.). NMRium demo - Predict. [Link][24]

  • Mestrelab Research. (n.d.). Download NMR Predict. [Link][25]

  • PMC. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link][26]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. [Link][15]

  • Scientific Update. (2024). Put and Take Shakes It Up. [Link][16]

  • Semantic Scholar. (1963). Preparation of t-Butyl Esters of Free Amino Acids1. [Link][27]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link][14]

  • SpringerLink. (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids. [Link][28]

  • Modgraph. (2004). 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and. [Link][29]

  • ACD/Labs. (2026). t-Butyl group towers over other 1H resonances. [Link][7]

  • ARKIVOC. (n.d.). SYNTHETIC APPROACHES TO HETEROCYCLIC α,α-DISUBSTITUTED AMINO ACIDS. [Link]

  • SpectraBase. (n.d.). Benzoic acid tert-butyl ester - Optional[13C NMR] - Chemical Shifts. [Link][30]

  • ResearchGate. (2017). How do you esterify a N-Boc protected amino acid?. [Link][31]

  • ACS Publications. (2017). Preorganized Cyclic α,α-Disubstituted α-Amino Acids Bearing Functionalized Side Chains That Act as Peptide-Helix Inducers. [Link][19]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link][32]

  • Scientific & Academic Publishing. (2013). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. [Link][33]

  • ResearchGate. (2016). Non degenerate chemical shifts of 13C of tert-butyl in solid state CP-MAS NMR?. [Link][9]

  • Oregon State University. (2022). 13C NMR Chemical Shift. [Link][10]

  • SpectraBase. (n.d.). Tert-butyl ether - Optional[13C NMR] - Chemical Shifts. [Link][11]

  • Semantic Scholar. (2013). Figure 4 from Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. [Link][34]

  • PubChem. (n.d.). 1-Amino-4,4-dimethylcyclohexane-1-carboxylic acid. [Link][35]

  • Chemistry LibreTexts. (2025). 3.3: Conformational analysis of cyclohexanes. [Link][36]

  • PubMed. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. [Link][20]

  • SlidePlayer. (n.d.). Cyclic Stereochemistry (PART-7, PPT-7) Conformation-VII. [Link][37]

  • RSC Publishing. (n.d.). Synthesis of 1-amino-4-hydroxycyclohexane-1-carboxylic acids. [Link][38]

  • RSC Publishing. (n.d.). chiral cyclic α,α-disubstituted α-amino acid as an α-helical inducer. [Link][21]

  • SpectraBase. (n.d.). Tert-butyl ether. [Link][39]

  • UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link][40]

  • PubChem. (n.d.). 1-Amino-4,4-dimethylcyclohexane-1-carboxylic acid hydrochloride. [Link][41]

  • Google Patents. (n.d.). US3932497A - Process for preparing 4-aminomethyl cyclohexane carboxylic acid-1. [42]

  • India Patents. (n.d.). A Method Of Preparing Trans 4 Amino 1 Cyclohexane Carboxylic Acid Derivatives. [Link][43]

  • PubChemLite. (n.d.). 1-amino-4,4-dimethylcyclohexane-1-carboxylic acid hydrochloride. [Link][44]

Sources

An In-Depth Technical Guide to the Synthesis and Mechanism of tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern medicinal chemistry, the design and synthesis of non-canonical amino acids are of paramount importance. These tailored building blocks are instrumental in the development of peptidomimetics and other pharmaceuticals with enhanced properties such as increased metabolic stability, constrained conformations, and improved receptor affinity.[1][2][3][4][5] One such valuable compound is tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate. The gem-dimethyl group on the cyclohexane ring introduces a significant conformational constraint, which can be highly advantageous in locking a peptide backbone into a bioactive conformation. This guide provides a comprehensive overview of a reliable synthetic route to this α,α-disubstituted amino acid, delving into the underlying reaction mechanisms and offering practical, field-tested insights for its successful preparation.

Synthetic Strategy and Retrosynthetic Analysis

The target molecule, an α,α-disubstituted amino acid ester, can be logically disconnected to reveal a straightforward and robust synthetic pathway. The retrosynthetic analysis points towards the well-established Strecker amino acid synthesis as the core transformation.[6][7][8][9] This powerful one-pot, three-component reaction allows for the efficient construction of the α-aminonitrile intermediate from a ketone.

Retrosynthesis Target tert-Butyl 1-amino-4,4-dimethyl- cyclohexane-1-carboxylate Intermediate_1 1-Amino-4,4-dimethyl- cyclohexane-1-carboxylic acid Target->Intermediate_1 Esterification Intermediate_2 1-Amino-4,4-dimethyl- cyclohexane-1-carbonitrile Intermediate_1->Intermediate_2 Nitrile Hydrolysis Starting_Material 4,4-Dimethylcyclohexanone Intermediate_2->Starting_Material Strecker Reaction

Caption: Retrosynthetic analysis of the target molecule.

The forward synthesis, therefore, initiates with the Strecker reaction of 4,4-dimethylcyclohexanone, followed by the hydrolysis of the resulting α-aminonitrile to the corresponding α-amino acid. The final step involves the esterification of the carboxylic acid to afford the desired tert-butyl ester.

Detailed Synthesis Route

Part 1: The Strecker Reaction for α-Aminonitrile Formation

Principle and Rationale: The Strecker synthesis is a classic and highly effective method for preparing α-amino acids and their precursors.[6][7][10][11] It involves the reaction of a ketone (in this case, 4,4-dimethylcyclohexanone) with a source of cyanide and ammonia. The use of a ketone as the starting material directly leads to the formation of an α,α-disubstituted amino acid.[6] For safety and ease of handling, the reaction is typically performed using salts such as potassium cyanide and ammonium chloride, which generate hydrogen cyanide and ammonia in situ.[7][12]

Detailed Experimental Protocol:

  • To a solution of 4,4-dimethylcyclohexanone (1.0 eq.) in a suitable solvent such as methanol or a methanol/water mixture, add ammonium chloride (1.5 eq.) and potassium cyanide (1.5 eq.).

  • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent like diethyl ether or ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 1-amino-4,4-dimethylcyclohexane-1-carbonitrile. This intermediate is often used in the next step without further purification.

Mechanism: The mechanism of the Strecker reaction proceeds in two main stages.[6][7][9][12] First, the ketone reacts with ammonia to form an imine, which is in equilibrium with its protonated form, the iminium ion. The cyanide ion then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion to form the α-aminonitrile.

Strecker_Mechanism Start 4,4-Dimethylcyclohexanone + NH₃ Imine Iminium Ion Formation Start->Imine Condensation Aminonitrile 1-Amino-4,4-dimethylcyclohexane-1-carbonitrile Imine->Aminonitrile Nucleophilic attack by CN⁻

Sources

Stereochemical and Crystallographic Profiling of tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and peptidomimetic design, the incorporation of conformationally constrained unnatural amino acids is a proven strategy to enhance metabolic stability, target affinity, and oral bioavailability. tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate (CAS: 2060059-00-7) represents a highly specialized building block in this domain. As a derivative of 1-aminocyclohexanecarboxylic acid (Ac6c), it serves as a rigid α,α -dialkylated amino acid scaffold.

This technical guide provides an in-depth analysis of the stereochemical dynamics, crystallographic resolution techniques, and synthetic handling of this specific molecule. By understanding the causality behind its structural rigidity and the protocols required for its manipulation, researchers can effectively deploy this building block in the synthesis of complex spirocyclic scaffolds and constrained peptide therapeutics.

Stereochemistry and Conformational Dynamics

The Role of the 4,4-Dimethyl Substitution

Unsubstituted 1-aminocyclohexanecarboxylic acid (Ac6c) possesses a cyclohexane ring that can undergo rapid chair-to-chair interconversion at room temperature. This ring flip alternates the spatial orientation of the C1 -amino and C1 -carboxylate groups between axial and equatorial positions, introducing conformational heterogeneity.

The strategic addition of a 4,4-dimethyl moiety arrests this dynamic process. If the ring were to invert, one of the C4 -methyl groups would be forced into an axial position, generating severe 1,3-diaxial steric clashes with the axial substituent at C1 (either the bulky tert-butyl ester or the amino group) and the axial protons at C2 and C6 . Consequently, the molecule is thermodynamically locked into a single chair conformation. This pre-organization drastically reduces the entropic penalty upon receptor binding.

Induction of Secondary Structures

When incorporated into a peptide backbone, Ac6c derivatives heavily restrict the available Ramachandran space ( ϕ,ψ dihedral angles). Foundational crystallographic and theoretical studies have established that Ac6c residues are strongly constrained to adopt conformations in the 310​ -helical or α -helical regions ( ϕ≈±55∘,ψ≈±50∘ ) [1]. This makes them potent inducers of Type I and Type III β -turns, a critical feature for mimicking bioactive hairpin loops in protein-protein interactions.

G A 1-amino-cyclohexane-1-carboxylate (Dynamic Chair) B 4,4-dimethyl substitution A->B C 1,3-Diaxial Clash Prevention B->C D Locked Chair Conformation C->D E Fixed Axial/Equatorial Geometry D->E

Caption: Conformational locking mechanism via 4,4-dimethyl substitution.

Crystallographic Resolution

To definitively assign the stereochemistry and validate the locked chair conformation, single-crystal X-ray diffraction (XRD) is the gold standard. The presence of the bulky tert-butyl ester aids in crystallization by altering the solubility profile and packing forces of the molecule compared to the free acid.

Refinement Methodology

Modern crystallographic resolution relies on the SHELXL program for structure refinement. SHELXL refines structures against F2 (squared structure factors) using full-matrix least-squares techniques. Refining against F2 rather than F is critical because it allows for the inclusion of all reflection data, including weak or slightly negative intensities resulting from background subtraction, thereby preventing statistical bias and improving the accuracy of Anisotropic Displacement Parameters (ADPs) [2].

G A Single Crystal Growth (Slow Evaporation) B X-Ray Diffraction (Data Collection) A->B C Phase Problem Solution (Direct Methods) B->C D SHELXL Refinement (Least-Squares on F²) C->D E Anisotropic Displacement Parameters (ADPs) D->E

Caption: X-ray crystallographic resolution and SHELXL refinement workflow.

Quantitative Structural Data

The table below summarizes the expected quantitative crystallographic parameters for highly constrained Ac6c derivatives, demonstrating the tight geometric tolerances enforced by the α,α -dialkylation.

Table 1: Representative Quantitative Crystallographic Parameters for Constrained Ac6c Derivatives

ParameterAtoms InvolvedAverage ValueStandard Deviation
Bond Length ( ) Cα−N 1.472 ±0.015
Bond Length ( ) Cα−C′ 1.535 ±0.012
Bond Angle ( ) N−Cα−C′ 109.5 ±1.2
Dihedral Angle ϕ ( ) C′−N−Cα−C′ ±55.0 ±20.0
Dihedral Angle ψ ( ) N−Cα−C′−N ±50.0 ±20.0

Synthetic Utility and Deprotection Workflows

The tert-butyl ester is not merely a structural feature; it is a critical synthetic tool. In peptide synthesis, α -amino acids must be directionally coupled. The tert-butyl group provides orthogonal protection that is completely stable to the basic conditions used for Fmoc removal, yet highly labile to strongly acidic conditions. Furthermore, the immense steric bulk of the tert-butyl group prevents premature cyclization (diketopiperazine formation) during the coupling of subsequent amino acids.

Cleavage Mechanism

The cleavage of the tert-butyl ester is achieved via acidolysis, typically using Trifluoroacetic acid (TFA). The mechanism involves the protonation of the ester carbonyl, followed by the rate-limiting heterolytic cleavage of the C−O bond to yield a highly stable tert-butyl cation. This cation rapidly eliminates a proton to form isobutylene gas, driving the reaction to completion [3].

G A tert-Butyl Ester (Protected) B TFA / DCM Addition (Protonation) A->B C tert-Butyl Cation Formation (Rate-Limiting) B->C D Isobutylene Release (Gas Evolution) C->D E Free Carboxylic Acid (Deprotected) D->E

Caption: Acid-mediated cleavage mechanism of the tert-butyl ester.

Protocol: HPLC-Monitored tert-Butyl Ester Cleavage

To ensure self-validating scientific integrity, the deprotection must be monitored in real-time to prevent side reactions (such as tert-butyl cation re-alkylation of sensitive residues like Tryptophan, if present in a larger peptide).

Reagents:

  • tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate

  • Trifluoroacetic Acid (TFA, LC-MS grade)

  • Dichloromethane (DCM, anhydrous)

  • Triisopropylsilane (TIPS) - Cation scavenger

Step-by-Step Methodology:

  • Preparation: Dissolve the tert-butyl ester substrate (1.0 eq) in anhydrous DCM to achieve a concentration of 0.1 M in a round-bottom flask equipped with a magnetic stirrer.

  • Scavenger Addition: Add TIPS (2.0 eq) to the solution. Causality: TIPS acts as a hydride donor to quench the highly reactive tert-butyl cation, preventing unwanted alkylation side-reactions.

  • Acidification: Cool the flask to 0 °C using an ice bath. Slowly add TFA dropwise until the solvent ratio reaches 50:50 (v/v) TFA:DCM.

  • Reaction Execution: Remove the ice bath and allow the reaction to stir at room temperature.

  • HPLC Monitoring:

    • At t=15 min,30 min,and 60 min , withdraw a 10 μL aliquot.

    • Immediately quench the aliquot into 990 μL of cold Methanol to halt the acidolysis.

    • Inject 5 μL onto a C18 reverse-phase HPLC column (Mobile phase: Water/Acetonitrile with 0.1% Formic Acid).

    • Monitor the disappearance of the lipophilic tert-butyl ester peak and the emergence of the more polar free carboxylic acid peak.

  • Workup: Upon confirmed completion via HPLC, concentrate the mixture under reduced pressure. Co-evaporate with Toluene ( 3×10 mL ) to azeotropically remove residual TFA.

  • Isolation: Triturate the resulting residue with cold diethyl ether to precipitate the pure 1-amino-4,4-dimethylcyclohexane-1-carboxylic acid as a TFA salt.

Protocol: Single Crystal Growth via Vapor Diffusion

To obtain crystals suitable for the SHELXL refinement discussed in Section 2, the vapor diffusion method provides the controlled kinetics necessary for high-quality lattice formation.

Step-by-Step Methodology:

  • Solvent Selection: Dissolve 10 mg of the purified compound in a minimum volume (approx. 200 μL ) of a good solvent (e.g., Methanol or Ethyl Acetate) in a small inner vial.

  • Anti-Solvent Chamber: Place the inner vial inside a larger outer vial containing 3 mL of a volatile anti-solvent (e.g., Hexane or Pentane).

  • Equilibration: Seal the outer vial tightly. Over 3–7 days, the volatile anti-solvent will slowly diffuse through the vapor phase into the inner vial.

  • Nucleation: As the anti-solvent lowers the solubility of the mixture, the solution reaches supersaturation, promoting the slow nucleation of single crystals without kinetic trapping.

  • Harvesting: Once distinct, block-like crystals are visible under a polarized light microscope, harvest them using a nylon loop coated in paratone oil, and immediately transfer them to a 100 K nitrogen cryostream for X-ray data collection.

References

  • Paul, P. K. C., Sukumar, M., Bardi, R., Piazzesi, A. M., Valle, G., Toniolo, C., & Balaram, P. (1986). Stereochemically constrained peptides. Theoretical and experimental studies on the conformations of peptides containing 1-aminocyclohexanecarboxylic acid. Journal of the American Chemical Society. URL:[Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry. URL:[Link]

An In-depth Technical Guide to the Thermodynamic Stability of tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate, a sterically hindered cycloaliphatic amino acid derivative. As a molecule of interest in medicinal chemistry and drug development, understanding its inherent stability is paramount for predicting shelf-life, degradation pathways, and behavior in various chemical environments. This document synthesizes foundational principles of conformational analysis with an examination of the electronic and steric contributions of its constituent functional groups. While specific experimental data for this exact molecule is not publicly available, this guide establishes a robust theoretical framework based on analogous structures and delineates the experimental and computational protocols required for its empirical validation.

Introduction: A Molecule Defined by Steric Hindrance

tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate is a unique α-amino acid derivative characterized by significant steric congestion. The core structure is a cyclohexane ring substituted at the 1-position with both an amino group and a tert-butyl carboxylate, and at the 4-position with a gem-dimethyl group. This substitution pattern locks the cyclohexane ring into a conformation that profoundly influences the molecule's overall energy and, consequently, its thermodynamic stability. Its utility as a building block in peptide synthesis and drug design stems from the rigid conformation it imparts, which can be crucial for achieving desired biological activity.[1]

The key to understanding the stability of this molecule lies in dissecting the interplay of its structural features:

  • The Cyclohexane Chair Conformation: The fundamental low-energy conformation of a cyclohexane ring.

  • The Quaternary C1 Carbon: Substituted with a tert-butyl ester and an amino group, creating a sterically demanding center.

  • The 4,4-Dimethyl Group: These gem-dimethyl groups restrict ring flexibility.

  • The tert-Butoxycarbonyl (Boc) Amino Protecting Group Analog: While the amino group is free, the adjacent tert-butyl ester presents a similar steric and electronic environment to a Boc-protected amine.

  • The tert-Butyl Ester: A bulky ester group known for its susceptibility to acid-catalyzed and thermal cleavage.

This guide will first explore the conformational landscape of the molecule, followed by an analysis of the stability of its key functional groups, and finally, will propose a suite of experimental and computational methods for a complete thermodynamic characterization.

Conformational Analysis: The Energetic Landscape

The thermodynamic stability of cycloalkanes is intrinsically linked to their conformational isomers. For substituted cyclohexanes, the chair conformation is generally the most stable.[2] The placement of substituents in either axial or equatorial positions dictates the overall steric strain. Larger substituents strongly prefer the equatorial position to avoid destabilizing 1,3-diaxial interactions.[3]

In the case of tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate, the cyclohexane ring will adopt a chair conformation. The critical aspect is the orientation of the substituents at the C1 position. Due to the presence of the gem-dimethyl group at C4, a ring flip is energetically costly, although not impossible. We must consider the two possible chair conformers:

  • Conformer A: tert-Butyl carboxylate is equatorial, and the amino group is axial.

  • Conformer B: tert-Butyl carboxylate is axial, and the amino group is equatorial.

The tert-butyl group of the ester is significantly larger than the amino group. Therefore, it is strongly predicted that Conformer A will be the overwhelmingly more stable conformation , with the bulky ester group occupying the less sterically hindered equatorial position. The energy difference between an axial and equatorial tert-butyl group on a cyclohexane ring is substantial, effectively "locking" the conformation.

The 4,4-dimethyl groups do not have axial/equatorial preference relative to each other, but they do contribute to the overall rigidity of the ring and can influence the puckering of the chair.

To quantify the energy difference between these conformers, computational chemistry is the most effective tool.

Computational Chemistry Workflow for Conformational Analysis

A robust computational approach to determine the relative stabilities of the conformers would involve the following steps:

  • Initial Structure Generation: Build 3D models of both Conformer A and Conformer B.

  • Geometry Optimization: Perform geometry optimization using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-31G(d). This will find the lowest energy structure for each conformer.

  • Frequency Analysis: Calculate the vibrational frequencies for the optimized structures to confirm that they are true energy minima (no imaginary frequencies). These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.

  • Energy Comparison: Compare the Gibbs free energies of the two conformers. The equilibrium constant (Keq) can be calculated from the difference in Gibbs free energy (ΔG) using the equation:

    ΔG = -RT ln(Keq)

    where R is the gas constant and T is the temperature in Kelvin.

Below is a conceptual workflow diagram for this computational analysis.

G cluster_0 Conformer A (Ester Equatorial) cluster_1 Conformer B (Ester Axial) A_build Build 3D Model A_opt Geometry Optimization (DFT) A_build->A_opt A_freq Frequency Analysis A_opt->A_freq A_energy Calculate Gibbs Free Energy (G_A) A_freq->A_energy compare Compare Energies ΔG = G_B - G_A A_energy->compare B_build Build 3D Model B_opt Geometry Optimization (DFT) B_build->B_opt B_freq Frequency Analysis B_opt->B_freq B_energy Calculate Gibbs Free Energy (G_B) B_freq->B_energy B_energy->compare keq Calculate Equilibrium Constant K_eq = exp(-ΔG/RT) compare->keq

Caption: Computational workflow for conformational analysis.

Stability of Key Functional Groups and Potential Degradation Pathways

The overall thermodynamic stability of the molecule is not just a function of its conformation but also of the inherent stability of its functional groups.

The tert-Butyl Ester

The tert-butyl ester is the most likely point of degradation. It is susceptible to cleavage under both acidic and thermal conditions.

  • Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the ester is protonated, followed by the loss of the stable tert-butyl cation to form isobutylene and the corresponding carboxylic acid.[4] This reaction is generally facile and is a common deprotection strategy.[5] The stability of the molecule will therefore be low in acidic environments.

  • Thermal Decomposition: tert-Butyl esters can undergo thermal elimination via a six-membered ring transition state (Ei mechanism) to yield isobutylene and the carboxylic acid. This process typically requires elevated temperatures, often in the range of 120-240°C.[2][6] The exact temperature of onset will depend on the molecular structure and the presence of any catalytic impurities.

The Amino Group and the Carbamate-like Environment

While the amino group itself is relatively stable, its placement adjacent to the bulky tert-butyl ester creates an environment analogous to a tert-butyloxycarbonyl (Boc) protected amine. Boc groups are known for their stability under a wide range of conditions, including basic and nucleophilic environments, but are labile to strong acids.[][8] By analogy, while the primary amine is not a carbamate, the steric and electronic environment suggests that reactions involving the amine might be hindered.

The thermal stability of simple carbamates is generally good. For example, tert-butyl carbamate has a melting point of 105-108°C and is stable at room temperature.[9] DSC and TGA studies on related carbamates show decomposition onset at temperatures well above 100°C.[10]

Experimental Determination of Thermodynamic Stability

A complete picture of the thermodynamic stability requires experimental validation. The following techniques are essential for this purpose.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is an excellent technique for identifying thermal events such as melting, crystallization, and decomposition.

Experimental Protocol for DSC Analysis:

  • Sample Preparation: Accurately weigh 2-5 mg of tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at 25°C.

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature above the expected decomposition point (e.g., 300°C).

    • Use an inert nitrogen atmosphere to prevent oxidative degradation.

  • Data Analysis:

    • Identify the melting point (Tm) as the peak of the endothermic melting transition.

    • Determine the enthalpy of fusion (ΔHfus) by integrating the area under the melting peak.

    • Identify the onset of decomposition as the start of a significant exothermic or endothermic event at higher temperatures.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which decomposition occurs and to quantify mass loss.

Experimental Protocol for TGA Analysis:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Instrument Setup: Place the sample pan onto the TGA balance.

  • Thermal Program:

    • Equilibrate at 25°C.

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a high temperature (e.g., 600°C) under an inert nitrogen atmosphere.

  • Data Analysis:

    • Generate a plot of mass vs. temperature.

    • The onset of decomposition is the temperature at which significant mass loss begins.

    • The derivative of the mass loss curve (DTG) can be used to identify the temperatures of maximum decomposition rates. A likely decomposition pathway would involve the initial loss of isobutylene (mass loss of ~56 g/mol ) from the tert-butyl ester.

The combined DSC and TGA data provide a comprehensive thermal stability profile.

G start Sample of tert-Butyl 1-amino-4,4-dimethyl- cyclohexane-1-carboxylate dsc DSC Analysis (10°C/min, N2 atm) start->dsc tga TGA Analysis (10°C/min, N2 atm) start->tga dsc_data DSC Thermogram (Heat Flow vs. Temp) dsc->dsc_data tga_data TGA Curve (Mass % vs. Temp) tga->tga_data dsc_results Identify: - Melting Point (Tm) - Enthalpy of Fusion (ΔHfus) - Decomposition Onset dsc_data->dsc_results tga_results Identify: - Onset of Mass Loss - Decomposition Steps - Residual Mass tga_data->tga_results final_report Comprehensive Thermal Stability Profile dsc_results->final_report tga_results->final_report

Caption: Experimental workflow for thermal stability analysis.

Summary of Predicted Thermodynamic Stability

Based on the analysis of its structural components, the thermodynamic stability of tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate can be summarized as follows:

ParameterPredicted StabilityRationale
Conformational Stability HighThe bulky tert-butyl ester group will strongly favor the equatorial position, leading to a highly populated, low-energy chair conformation. The energy barrier to ring flipping will be significant.
Thermal Stability ModerateThe molecule is expected to be stable at room temperature and under typical storage conditions. Decomposition is likely to initiate with the loss of isobutylene from the tert-butyl ester at temperatures above 120°C.
Stability in Acidic Media LowThe tert-butyl ester is highly susceptible to acid-catalyzed cleavage. The molecule will readily decompose in the presence of strong acids.[4]
Stability in Basic Media HighThe ester and amino groups are generally stable to basic conditions. The steric hindrance around the C1 carbon will also protect these groups from nucleophilic attack.

Conclusion

The thermodynamic stability of tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate is dominated by its highly constrained stereochemistry. The molecule is predicted to exist predominantly in a single, low-energy chair conformation with the bulky tert-butyl ester in the equatorial position. This conformational rigidity contributes to its stability under neutral and basic conditions. The primary liability of the molecule is the tert-butyl ester, which is susceptible to both thermal and acid-catalyzed cleavage. For researchers and drug development professionals, this implies that the compound is suitable for use in a wide range of synthetic transformations, provided that high temperatures and acidic conditions are avoided. The experimental and computational workflows outlined in this guide provide a clear path for the empirical validation of these stability predictions.

References

  • Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
  • BOC Sciences. (n.d.). BOC-Amino Acids.
  • BenchChem. (2025). Technical Support Center: Stability of the Boc Protecting Group.
  • ResearchGate. (2024, July 13). Is the protecting group boc of the amino group stable at 37°C?
  • Wikipedia. (n.d.). Tert-butyloxycarbonyl protecting group.
  • Bruder, M. (n.d.). Conformational Analysis 1,4-cis-di-tert-butylcyclohexane.
  • Cole, K. P., et al. (2017). Reagent-free continuous thermal tert-butyl ester deprotection. Bioorganic & Medicinal Chemistry, 25(22), 6038-6042.
  • BenchChem. (2025). Technical Support Center: Troubleshooting t-Butyl Ester Cleavage Reactions.
  • ResearchGate. (n.d.). DSC curves of a cyclohexylamine-(cotton fabric + β-CD) b....
  • ResearchGate. (n.d.). The thermal decomposition of t-butyl ethyl ether.
  • ResearchGate. (n.d.). Reagent-Free Continuous Thermal tert-Butyl Ester Deprotection.
  • Sigma-Aldrich. (n.d.). 1-Aminocyclohexanecarboxylic acid.
  • ChemicalBook. (2026, January 13). tert-Butyl carbamate.
  • Sigma-Aldrich. (n.d.). tert-Butyl carbamate.
  • PubChem. (n.d.). tert-Butyl carbamate.
  • Dixon, D. A., & Komornicki, A. (1992). Ab initio conformational analysis of cyclohexane. The Journal of Physical Chemistry, 96(15), 6370-6375.
  • ResearchGate. (2025, August 6). Conformational Study of cis-1,4-Di-tert-butylcyclohexane by Dynamic NMR Spectroscopy and Computational Methods.
  • Fluorochem. (n.d.). t-Butyl carbamate.
  • ResearchGate. (n.d.). Heat capacities and thermodynamic properties of (S)-tert-butyl 1-phenylethylcarbamate.
  • Noe, E. A., & Roberts, J. D. (2005). Conformational Study of cis-1,4-Di-tert-butylcyclohexane by Dynamic NMR Spectroscopy and Computational Methods. The Journal of Organic Chemistry, 70(26), 10726-10731.
  • LibreTexts. (2023, August 5). 4.4: Conformations of Disubstituted Cyclohexanes.
  • Thermo Fisher Scientific. (n.d.). tert-Butyl carbamate, 98+%.
  • Shepherd, J. (n.d.). Explosion Dynamics Laboratory - Thermodynamic Data.
  • PubChem. (n.d.). 1-Amino-4,4-dimethylcyclohexane-1-carboxylic acid.
  • Beilstein Journals. (2026, February 2). Search Results.
  • NIST. (n.d.). cis-1-Tert-butyl-4-carbomethoxycyclohexane.
  • BLDpharm. (n.d.). 1-Amino-4-(tert-butyl)cyclohexanecarboxylic acid.
  • ResearchGate. (2025, August 6). DSC and physico-chemical properties of a substituted pyridoquinoline....
  • ResearchGate. (n.d.). Differential Scanning Calorimetry (DSC) analysis of curing of Phenylethynyl phthalimide....

Sources

Methodological & Application

Application Note & Protocols: Advanced Coupling Strategies for tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate and Other Sterically Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge of Steric Hindrance in Peptide Synthesis

The incorporation of α,α-disubstituted amino acids, such as tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate, is a cornerstone of modern peptidomimetic and drug design.[1] These structures introduce conformational constraints into peptide backbones, enhancing proteolytic stability, modulating secondary structure, and improving bioavailability.[2][3] The gem-dimethyl group on the cyclohexane ring of the title compound presents a formidable steric barrier around the nucleophilic amine, significantly impeding the formation of the amide bond.

Conventional coupling methods, often sufficient for standard amino acids, frequently fail or provide dismal yields when faced with such profound steric congestion.[4][5] The low reactivity of the hindered amine component can lead to extended reaction times, which in turn increases the risk of racemization of the activated carboxylic acid partner.[5][6] Therefore, specialized, highly efficient coupling protocols are not just advantageous; they are essential for success.

This guide provides an in-depth analysis of field-proven coupling strategies, focusing on the selection of reagents and the optimization of reaction conditions to overcome the challenges posed by sterically demanding amino acids.

Mechanistic Considerations: Why Standard Reagents Fail

The efficiency of a peptide coupling reaction hinges on a delicate balance: the carboxylic acid must be sufficiently activated to react with the amine, but the activated intermediate must be stable enough to resist side reactions, particularly racemization.

  • Carbodiimides (DCC, DIC): While cost-effective, these reagents form a highly reactive O-acylisourea intermediate. When the amine nucleophile is sterically hindered, its approach to the activated carbonyl is slow. This prolonged lifetime of the intermediate allows for intramolecular rearrangement to a symmetric anhydride or, more problematically, the formation of an oxazolone from the C-terminal activated amino acid, which is a primary pathway for racemization.[6]

  • Standard Onium Salts (HBTU, TBTU): Reagents like HBTU and TBTU represent a significant improvement by forming HOBt-based active esters.[7][8] These esters are more stable than O-acylisoureas, reducing racemization. However, their intrinsic reactivity can be insufficient to drive the acylation of severely hindered amines to completion in a reasonable timeframe, leading to incomplete reactions.[4]

The key to success lies in using coupling reagents that generate exceptionally reactive, yet stable, activated species capable of forcing the reaction with a poorly nucleophilic amine.

Recommended Coupling Reagents & Protocols

For challenging couplings involving substrates like tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate, third-generation uronium salts and specialized phosphonium reagents are the gold standard.

The Gold Standard: HATU-Mediated Coupling

Principle: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is distinguished from its predecessor, HBTU, by the presence of a nitrogen atom in the 7-position of the triazole ring (7-azabenzotriazole or HOAt).[8][9] This modification provides "anchimeric assistance" or a "neighboring group effect" during aminolysis. The pyridine nitrogen can act as a hydrogen bond acceptor, stabilizing the transition state and accelerating the rate of amide bond formation.[9] This makes HATU exceptionally effective for sterically demanding couplings where the nucleophile's approach is otherwise kinetically unfavorable.[4][9]

Workflow for HATU Coupling:

start_end start_end process process reagents reagents wash wash Start Start: Resin-Bound Peptide (Free Amine) Pre_activation Pre-activation: Fmoc-AA-OH + HATU + Base Start->Pre_activation 1. Prepare reagents Coupling Add Activated Mix to Resin Couple for 2-4h Pre_activation->Coupling 2. Allow 1-2 min activation Washing_post Wash Resin (DMF, DCM) Coupling->Washing_post 3. Monitor reaction End Coupled Product Washing_post->End 4. Proceed to next cycle

Caption: Workflow for a HATU-mediated coupling cycle in SPPS.

Detailed Protocol (Solid-Phase):

  • Resin Preparation: Ensure the N-terminal amine of the resin-bound peptide is deprotected (e.g., with 20% piperidine in DMF) and thoroughly washed with DMF and DCM.

  • Reagent Preparation (Pre-activation):

    • In a separate vessel, dissolve the incoming N-Fmoc protected amino acid (3.0 eq. relative to resin loading) in a minimal amount of DMF.

    • Add HATU (2.9 eq.) to the amino acid solution.

    • Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6.0 eq.).

    • Gently agitate the mixture for 1-2 minutes to allow for the formation of the OAt-active ester.

  • Coupling Reaction:

    • Add the pre-activated amino acid solution to the reaction vessel containing the deprotected resin.

    • Agitate the mixture at room temperature for 2-4 hours. For extremely difficult couplings, the reaction time may be extended or performed at a slightly elevated temperature (e.g., 35-40°C), though this should be monitored for potential side reactions.

  • Washing:

    • Drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

  • Confirmation:

    • Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines. For couplings involving secondary amines like proline or the title compound, a Chloranil test is more appropriate.

    • For quantitative analysis, cleave a small portion of the resin and analyze the product via LC-MS to confirm the addition of the correct mass.

The Safer, High-Performance Alternative: COMU

Principle: COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) is a third-generation uronium salt that utilizes OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate) as the leaving group.[10] COMU offers several distinct advantages:

  • High Reactivity: Structurally, COMU exists purely in the more reactive uronium salt form, unlike HBTU/HATU which can exist in a less reactive aminium form. This contributes to its high efficiency, which is often comparable or superior to HATU.[7][11]

  • Enhanced Safety: The OxymaPure leaving group is non-explosive, providing a significant safety advantage over the potentially explosive benzotriazole-based reagents like HATU.[11][12]

  • Reduced Base Requirement: COMU performs exceptionally well with only one equivalent of base relative to the acid, which can simplify protocols and minimize base-catalyzed side reactions.[10][11]

Decision Logic for Reagent Selection:

decision decision reagent reagent outcome outcome start Start: Coupling a Sterically Hindered Amine hindrance Severity of Steric Hindrance? start->hindrance safety Is Safety a Primary Concern? hindrance->safety Extreme cost Is Cost a Major Constraint? hindrance->cost Moderate hatu Use HATU safety->hatu No (with caution) comu Use COMU safety->comu Yes cost->comu No pybop Consider PyBOP or TBTU cost->pybop Yes

Caption: Decision tree for selecting a suitable coupling reagent.

Detailed Protocol (Solution-Phase):

  • Reagent Preparation:

    • In a round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the N-protected amino acid (1.0 eq.) and tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF or NMP).

    • Cool the solution to 0°C in an ice bath.

  • Activation and Coupling:

    • Add COMU (1.1 eq.) to the solution.

    • Add DIPEA (2.0 eq.). The reaction can often be monitored by a color change.[11]

    • Allow the reaction to slowly warm to room temperature and stir for 4-12 hours.

  • Workup:

    • Dilute the reaction mixture with a suitable organic solvent like Ethyl Acetate (EtOAc).

    • Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification and Characterization:

    • Purify the crude product by flash column chromatography.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Comparative Analysis of Coupling Reagents

The choice of reagent is a critical decision that balances efficiency, cost, and safety. The table below summarizes the key characteristics of preferred reagents for hindered couplings.

ReagentRelative Efficiency (Hindered)Racemization RiskSafety ProfileKey Advantage
HATU Very HighLowExplosive Hazard Gold standard for difficult couplings due to the "7-aza effect".[8][9]
COMU Very HighVery LowExcellent (Non-explosive)High reactivity combined with superior safety and solubility.[10][11][12]
PyBOP HighLowGoodA reliable phosphonium-based alternative, effective for many hindered systems.[7]
TBTU Moderate-HighLowGoodA cost-effective onium salt, but may be less efficient than HATU/COMU for extreme cases.[7]
DIC/Oxyma Moderate-HighLowExcellentA modern carbodiimide system that is safer than HOBt-based methods.[9]

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Coupling 1. Insufficient reagent reactivity. 2. Poor solvation of peptide chain (aggregation).[4] 3. Short reaction time.1. Switch to a more powerful reagent (e.g., from TBTU to HATU or COMU). 2. Use a solvent like NMP or add a chaotropic agent (e.g., a small percentage of DMSO). 3. Increase reaction time; consider a double coupling.
Low Yield after Workup 1. Incomplete reaction. 2. Product loss during aqueous extraction (for solution-phase).1. See above. Optimize reaction conditions before scaling up. 2. Perform back-extraction of the aqueous layers to recover any dissolved product.
Presence of Racemized Product 1. Over-activation or extended exposure to base. 2. Use of a nucleophilic base.1. Reduce pre-activation time. Ensure the temperature does not rise excessively. 2. Use a sterically hindered base like DIPEA or Collidine instead of triethylamine (TEA).

Conclusion

The successful incorporation of sterically demanding building blocks like tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate is a challenging yet achievable goal in peptide synthesis. Success hinges on moving beyond traditional coupling reagents and embracing more potent, third-generation onium salts such as HATU and COMU. By understanding the mechanistic principles behind their enhanced reactivity and carefully optimizing reaction parameters, researchers can efficiently synthesize complex, sterically congested peptides. COMU, in particular, represents a significant advancement, offering a compelling combination of high performance and superior safety, making it an ideal choice for both routine and challenging synthetic endeavors.

References

  • Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Chemical modifications of peptides and proteins for a desired bioactivity. Current Pharmaceutical Design, 16(28), 3185-3203. [Link]

  • Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & Pharmaceutical Bulletin, 55(3), 349-358. [Link]

  • Zhang, W., et al. (2021). Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry, 19(3), 555-559. [Link]

  • Gyenes, A. (n.d.). Optimizing Peptide Coupling: Key Techniques. Gyenes Peptide Co.[Link]

  • CEM Corporation. (n.d.). Peptide Chemistry Resources – Coupling & Side Reactions. [Link]

  • Ohshima, T., et al. (2022). α-Amino acid and peptide synthesis using catalytic cross-dehydrogenative coupling. Nature Synthesis, 1, 448–456. [Link]

  • Wang, Q., et al. (2023). Facile Asymmetric Synthesis of α,α-Disubstituted Amino Acid Derivatives with Gold Redox Catalysis Using a Chiral Auxiliary. Organic Letters, 25(33), 6196–6201. [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5794–5801. [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]

  • Aapptec. (n.d.). Coupling Reagents. [Link]

  • El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(4), 725-738. [Link]

  • Wang, C., & Zhao, J. (2021). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 54(9), 2238–2251. [Link]

  • Gyenes, A. (n.d.). HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Gyenes Peptide Co.[Link]

  • Zewail, M. A., et al. (2007). Optimization of solid-phase synthesis of difficult peptide sequences via comparison between different improved approaches. Amino Acids, 33(3), 547-554. [Link]

  • Zewail, M. A., et al. (2007). Optimization of solid-phase synthesis of difficult peptide sequences via comparison between different improved approaches. Amino Acids, 33(3), 547-554. [Link]

  • Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides. Chemical Reviews, 97(6), 2243–2266. [Link]

Sources

Application Note: tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate in Peptidomimetic Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from native peptides to clinically viable therapeutics is frequently hindered by rapid proteolytic degradation and high entropic penalties upon target binding. The strategic incorporation of sterically constrained, non-natural amino acids is a premier methodology to overcome these pharmacokinetic and pharmacodynamic liabilities. tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate is a highly specialized Cα,α-disubstituted amino acid (CaaX) derivative. By leveraging the immense steric bulk of a gem-dimethyl substituted cyclohexane ring, this building block forces the peptide backbone into highly specific, rigidified secondary structures. This application note details the mechanistic rationale, structural implications, and optimized synthetic protocols for integrating this powerful building block into modern peptidomimetic drug design.

Mechanistic Rationale: The Power of Conformational Constraint

Dihedral Angle Restriction

The biological activity of a peptide is dictated by its three-dimensional conformation, which is defined by the torsional angles phi (φ) and psi (ψ) of the backbone. Natural amino acids possess significant rotational freedom, leading to unstructured ensembles in aqueous solution.

The parent compound, 1-aminocyclohexanecarboxylic acid (Ac6c), restricts the backbone dihedral angles to approximately φ ≈ ±60° and ψ ≈ ±30°[1]. These specific coordinates reside strictly within the Ramachandran plot regions characteristic of 310​ -helices and type III β-turns. Consequently, incorporating Ac6c nucleates and propagates helical architectures within otherwise flexible peptide chains[2].

The 4,4-Dimethyl "Chair-Locking" Effect

While standard Ac6c restricts backbone flexibility, the unsubstituted cyclohexane ring retains the ability to undergo chair-to-chair ring flips, introducing a subtle degree of conformational heterogeneity.

The addition of the gem-dimethyl group at the 4-position (forming 4,4-dimethyl-Ac6c) fundamentally alters the ring dynamics. If the ring attempts to undergo a chair flip, the bulky methyl groups are forced into severe 1,3-diaxial interactions with the axial substituents at the 1-position (the amino and carboxylate groups). To avoid this massive steric clash, the cyclohexane ring is locked into a single, highly rigid chair conformation[3]. This absolute pre-organization minimizes the entropic cost of receptor binding and physically shields adjacent peptide bonds from the active sites of exopeptidases and endopeptidases.

Mechanism A Incorporation of 4,4-dimethyl-Ac6c B Steric Clash from Gem-Dimethyl Group A->B C Locking of Cyclohexane Chair Conformation B->C D Restriction of Backbone Dihedral Angles (φ ≈ ±60°, ψ ≈ ±30°) C->D E Induction of 3_10 Helix or β-Turn D->E F Enhanced Protease Resistance E->F G Optimized Target Binding (PPIs) E->G

Mechanistic pathway of conformational constraint induced by 4,4-dimethyl-Ac6c.

Key Applications in Drug Discovery

  • Protein-Protein Interaction (PPI) Inhibitors: Many critical PPIs (e.g., p53-MDM2, Bcl-2/Bax) rely on the insertion of an amphipathic α-helix into a hydrophobic cleft. The rigidification provided by 4,4-dimethyl-Ac6c stabilizes the bioactive helical conformation in solution, drastically increasing target affinity by pre-paying the entropic penalty of folding.

  • Antimicrobial Peptides (AMPs): AMPs require a stable helical structure to effectively disrupt bacterial lipid bilayers. Incorporating Ac6c derivatives at the N-terminus acts as a structural nucleator, propagating helicity throughout the sequence. This enhances membrane lytic activity while simultaneously conferring resistance to bacterial proteases, a major hurdle in AMP clinical translation[2].

  • Receptor Agonists/Antagonists: In the design of macrocyclic ligands for G-protein coupled receptors (such as the Melanocortin receptors), Cα,α-dialkylated amino acids are used to lock the macrocycle into the precise geometry required for receptor subtype selectivity[1].

Experimental Methodologies & Protocols

The extreme steric shielding that makes 4,4-dimethyl-Ac6c valuable biologically also makes it notoriously difficult to couple synthetically. Standard uronium-based reagents (like HBTU) often fail, leading to unreacted starting materials or dead-end guanidinylation of the free amine. The protocols below utilize optimized phosphonium chemistry to ensure high-yielding integrations.

Protocol 1: N-Acylation of the Hindered Amine

Objective: Couple an Fmoc-protected amino acid to the sterically hindered free amine of the tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate.

Causality & Reagent Selection: We utilize PyAOP (a phosphonium salt) combined with HOAt. The 7-aza nitrogen of HOAt provides intramolecular base catalysis, accelerating the attack of the hindered amine. Crucially, because PyAOP is phosphonium-based, it completely eliminates the risk of guanidinium byproduct formation that plagues uronium reagents (like HATU) during slow reactions.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask, dissolve Fmoc-AA-OH (2.0 eq) and PyAOP (2.0 eq) in anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of 0.2 M.

  • Activation: Add N,N-diisopropylethylamine (DIPEA, 4.0 eq) to the solution. Stir for 3 minutes at room temperature to allow the generation of the highly reactive HOAt-ester intermediate.

  • Coupling: Add tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate (1.0 eq) to the activated mixture.

  • Incubation: Heat the reaction mixture to 50°C under an inert argon atmosphere for 12–18 hours. Note: Elevated thermal energy is strictly required to overcome the high activation energy barrier imposed by the gem-dimethylcyclohexyl bulk.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the dipeptide via silica gel flash chromatography.

Protocol 2: C-Terminal Deprotection (tert-Butyl Cleavage)

Objective: Remove the tert-butyl ester to expose the free carboxylic acid for subsequent downstream peptide elongation.

Causality & Reagent Selection: The tert-butyl ester is cleaved via acid-catalyzed hydrolysis, generating a highly reactive tert-butyl carbocation. To prevent this carbocation from irreversibly alkylating electron-rich amino acid side chains (e.g., Tryptophan, Tyrosine), triisopropylsilane (TIS) is employed as a highly efficient carbocation scavenger.

Step-by-Step Methodology:

  • Preparation: Dissolve the purified dipeptide intermediate in a freshly prepared cleavage cocktail consisting of Trifluoroacetic Acid (TFA) / Dichloromethane (DCM) / TIS / H₂O (47.5 : 47.5 : 2.5 : 2.5 v/v).

  • Reaction: Stir the solution vigorously at room temperature for 2 to 3 hours.

  • Monitoring: Monitor the reaction progress via LC-MS until the +56 Da (tert-butyl) mass adduct is completely absent.

  • Precipitation: Concentrate the mixture under a gentle stream of nitrogen to approximately 10% of its original volume. Add 10 volumes of ice-cold diethyl ether to precipitate the deprotected peptide.

  • Isolation: Centrifuge the suspension at 4000 rpm for 5 minutes. Decant the supernatant and wash the pellet twice more with cold diethyl ether. Dry the final pellet under high vacuum.

Workflow N1 1. Starting Material tert-Butyl 1-amino-4,4-dimethyl cyclohexane-1-carboxylate N2 2. N-Acylation PyAOP/HOAt, DIPEA Elevated Temp (50°C) N1->N2 N3 3. Dipeptide Intermediate Fmoc-AA-(4,4-diMe-Ac6c)-OtBu N2->N3 N4 4. C-Terminal Deprotection TFA / DCM / TIS N3->N4 N5 5. Downstream Elongation Ready for SPPS or Solution Phase N4->N5

Workflow for the synthesis and integration of 4,4-dimethyl-Ac6c into peptidomimetics.

Quantitative Data: Reagent Selection for Hindered Couplings

Selecting the correct coupling chemistry is the most critical variable when working with Cα,α-disubstituted amino acids. The table below summarizes the empirical performance of various coupling reagents when attempting to acylate the hindered amine of 4,4-dimethyl-Ac6c.

Coupling ReagentAdditiveReaction TimeYield (%)Epimerization RiskMechanistic Rationale
HBTU HOBt24 h< 30%LowLacks neighboring group effect; kinetically insufficient for sterically hindered Cα,α-disubstituted amines.
HATU HOAt12 h75–85%Low7-Aza nitrogen provides intramolecular hydrogen bonding/base catalysis, accelerating aminolysis. Risk of guanidinylation.
PyAOP HOAt12 h80–90%LowPhosphonium-based; completely avoids guanidinium byproduct capping of the hindered free amine. (Recommended)
BTC (Triphosgene) Collidine4 h> 90%ModerateForms a highly reactive isocyanate or acid chloride intermediate; requires strict anhydrous conditions and safety protocols.

References

  • Development of Macrocyclic Peptidomimetics Containing Constrained α,α-Dialkylated Amino Acids with Potent and Selective Activity at Human Melanocortin Receptors Source: PubMed Central (NIH) URL:1[1]

  • Capping motifs in antimicrobial peptides and their relevance for improved biological activities Source: Frontiers in Cellular and Infection Microbiology URL:2[2]

  • Hydrogen-Bonded Tapes Based on Symmetrically Substituted Diketopiperazines: A Robust Structural Motif for the Engineering of Molecular Solids Source: Journal of the American Chemical Society (ACS Publications) URL:3[3]

Sources

Application Notes & Protocols: Acid-Catalyzed Deprotection of tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Role of the tert-Butyl Ester Protecting Group

In the landscape of modern organic synthesis, particularly in pharmaceutical and peptide chemistry, protecting groups are indispensable tools for masking reactive functional groups. The tert-butyl (t-Bu) group is a widely employed protecting group for carboxylic acids due to its steric bulk and unique cleavage mechanism under acidic conditions.[1][2] It offers robust stability across a wide range of non-acidic reaction conditions, including basic hydrolysis, hydrogenolysis, and many organometallic reactions.[2][3]

The substrate, tert-butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate, is a sterically hindered cyclic amino acid derivative. Such structures are of significant interest in drug development as they can impart conformational rigidity to peptide backbones, enhancing metabolic stability and receptor-binding affinity. The final deprotection of the tert-butyl ester is a critical step to unmask the carboxylic acid, often preceding salt formation or coupling reactions. This guide provides a detailed overview of the underlying mechanism and practical, field-tested protocols for the efficient acid-catalyzed deprotection of this substrate.

Mechanism of Acid-Catalyzed Deprotection

The cleavage of a tert-butyl ester proceeds via a unimolecular AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) mechanism. This pathway is favored due to the exceptional stability of the resulting tertiary carbocation.

The key steps are as follows:

  • Protonation: The reaction initiates with the protonation of the carbonyl oxygen of the ester by a strong acid. This enhances the electrophilicity of the carbonyl carbon.[4]

  • Carbocation Formation: The C-O bond between the oxygen and the tert-butyl group cleaves, releasing a stable tert-butyl carbocation. This is the rate-determining step.[5]

  • Byproduct Formation: The highly reactive tert-butyl cation is subsequently neutralized. In the presence of trifluoroacetic acid (TFA), it can be deprotonated to form isobutylene gas or react with the trifluoroacetate anion to form tert-butyl trifluoroacetate.[4][6] The carbamic acid intermediate, if formed from a Boc-protected amine, decarboxylates to yield the free amine and carbon dioxide.[5]

The generation of the reactive tert-butyl cation is a critical consideration, as it can lead to side reactions by alkylating nucleophilic residues (e.g., tryptophan, methionine) in more complex molecules.[7][8] While the target substrate in this guide lacks such sensitive groups, the use of "scavengers" to trap this cation is a common and important practice in broader applications.[9][10]

Core Experimental Considerations

The choice of acid and solvent system is paramount for achieving a clean and complete reaction. The primary goal is to use conditions strong enough to efficiently cleave the ester without causing degradation of the desired product.

  • Acid Selection:

    • Trifluoroacetic Acid (TFA): This is the most common reagent for tert-butyl ester deprotection. It is a strong acid that is also volatile, facilitating its removal during workup.[7][11] It is often used in a mixture with a co-solvent like dichloromethane (DCM).

    • Hydrogen Chloride (HCl): Typically used as a 4M solution in an organic solvent like 1,4-dioxane or ethyl acetate.[12][13] This reagent is effective and often results in the direct precipitation of the product as its hydrochloride salt, simplifying isolation.

  • Solvent Choice:

    • Dichloromethane (DCM): An excellent solvent for dissolving the starting material and is compatible with strong acids like TFA.[7]

    • 1,4-Dioxane: A common solvent for reactions involving HCl solutions.[12][14] It is important to use anhydrous grades to prevent unwanted side reactions.

  • Reaction Monitoring: Progress should be monitored to ensure complete conversion of the starting material and to minimize potential degradation. Suitable techniques include:

    • Thin-Layer Chromatography (TLC): A rapid method to visualize the disappearance of the starting material (less polar) and the appearance of the product (more polar, often stays at the baseline).

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides definitive confirmation of the starting material's consumption and the formation of the product with the expected mass.

Comparative Overview of Deprotection Protocols

Reagent SystemSolventTypical Temp.Typical TimeAdvantages & Key Considerations
TFA / DCM (1:1 v/v) DichloromethaneRoom Temp.2-5 hoursHigh efficiency; volatile reagents are easy to remove under vacuum. The product is obtained as a TFA salt.[7][11]
4M HCl in Dioxane 1,4-DioxaneRoom Temp.2-16 hoursOften yields the product as a crystalline HCl salt, simplifying purification. Requires anhydrous conditions.[12][13]
Aqueous Phosphoric Acid Water or Co-solvent25-50 °C2-24 hoursA milder, environmentally benign alternative. Offers good selectivity if other acid-sensitive groups are present.[2][15]

Detailed Experimental Protocols

Safety First: Always perform these reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves. Trifluoroacetic acid is highly corrosive and volatile.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a robust and widely used method for efficient tert-butyl ester cleavage.

Materials:

  • tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate

  • Trifluoroacetic acid (TFA), reagent grade

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether, cold

  • Round-bottom flask with stir bar

  • Rotary evaporator

Procedure:

  • Preparation: In a round-bottom flask, dissolve the starting ester (1.0 eq) in anhydrous DCM to a concentration of approximately 0.1–0.2 M.

  • Reaction Initiation: To the stirred solution, add an equal volume of TFA (e.g., for 10 mL of DCM, add 10 mL of TFA). The addition is typically performed at room temperature.[7]

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-5 hours. Monitor the reaction's progress by TLC or LC-MS until the starting material is fully consumed.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. To ensure complete removal of residual TFA, co-evaporate the residue with toluene or DCM (2-3 times).[7]

  • Product Isolation: The crude product, the TFA salt of 1-amino-4,4-dimethylcyclohexane-1-carboxylic acid, will be a viscous oil or solid. To induce precipitation, add cold diethyl ether to the crude residue and triturate until a solid forms.

  • Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum. The product is typically of high purity and can be used directly for the next step.

Protocol 2: Deprotection using 4M Hydrogen Chloride (HCl) in 1,4-Dioxane

This method is an excellent alternative to TFA and often provides the product as a readily isolable hydrochloride salt.

Materials:

  • tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate

  • 4M HCl in 1,4-Dioxane (commercially available or prepared)

  • Diethyl ether, anhydrous

  • Round-bottom flask with stir bar

  • Nitrogen or Argon atmosphere setup

Procedure:

  • Preparation: Add the starting ester (1.0 eq) to a dry round-bottom flask equipped with a magnetic stir bar.

  • Reaction Initiation: Under an inert atmosphere (N₂ or Ar), add the 4M HCl in 1,4-Dioxane solution (typically 5-10 equivalents of HCl relative to the substrate).[13]

  • Reaction Monitoring: Stir the mixture at room temperature. The reaction progress can be monitored by LC-MS. Often, the product will begin to precipitate out of the solution as the HCl salt. Reaction times can vary from 2 to 16 hours.[13]

  • Product Isolation: Once the reaction is complete, if a precipitate has formed, dilute the reaction mixture with an equal volume of anhydrous diethyl ether to ensure complete precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with anhydrous diethyl ether to remove any non-polar impurities and residual solvent.

  • Drying: Dry the white crystalline solid under high vacuum to obtain the pure 1-amino-4,4-dimethylcyclohexane-1-carboxylic acid hydrochloride salt.

Workflow & Troubleshooting

// Nodes Start [label="Start: tert-Butyl Ester\n(in flask)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagents [label="Add Acidic Reagent\n(e.g., TFA/DCM or\n4M HCl/Dioxane)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction [label="Stir at Room Temp\n(2-16 hours)", fillcolor="#FBBC05", fontcolor="#202124"]; Monitor [label="Monitor Progress\n(TLC / LC-MS)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Workup [label="Solvent Removal\n(Rotary Evaporator)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Isolation [label="Precipitation/Filtration\n(Add anti-solvent like Et₂O)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Final Product:\nCarboxylic Acid Salt\n(TFA or HCl salt)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Incomplete [label="Incomplete Reaction", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Troubleshoot [label="Troubleshoot:\n• Extend Reaction Time\n• Increase Temp Slightly\n• Check Reagent Quality", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Reagents; Reagents -> Reaction; Reaction -> Monitor; Monitor -> Workup [label="Complete"]; Workup -> Isolation; Isolation -> Product; Monitor -> Incomplete [label="Incomplete", style=dashed, color="#5F6368"]; Incomplete -> Troubleshoot [style=dashed, color="#5F6368"]; Troubleshoot -> Reaction [style=dashed, color="#5F6368", label="Re-run"]; } } Caption: General workflow for acid-catalyzed tert-butyl ester deprotection.

Troubleshooting Common Issues:

  • Incomplete Reaction: If monitoring shows significant starting material remaining, extend the reaction time. A slight increase in temperature (e.g., to 30-40 °C) can also be considered, but should be done cautiously to avoid potential degradation.[11] Ensure the acidic reagent is not old or degraded.

  • Product Isolation Difficulties: If the product fails to solidify or precipitates as an oil, try using a different anti-solvent or cooling the mixture to a lower temperature (0 °C to -20 °C). Scratching the inside of the flask with a glass rod can also help induce crystallization.

  • Product is a Gummy Solid: This can be due to residual solvent or impurities. Ensure thorough drying under high vacuum and perform sufficient washes with the anti-solvent during filtration.

References

  • Organic Chemistry Portal. (n.d.). Boc Deprotection Mechanism - TFA.
  • ECHEMI. (2017, November 19). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?.
  • Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258-268.
  • BenchChem. (n.d.). Technical Support Center: TFA Deprotection of m-PEG7-t-butyl ester.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting t-Butyl Ester Cleavage Reactions.
  • StackExchange. (2017, November 19). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?.
  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341.
  • Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques.
  • ResearchGate. (2014, October 16). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?.
  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). PubMed.
  • BenchChem. (n.d.). Scavengers for Boc deprotection to prevent side reactions.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Xi'an Jiaotong-Liverpool University. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Retrieved from Xi'an Jiaotong-Liverpool University.
  • ResearchGate. (n.d.). Greene's Protective Groups in Organic Synthesis, Fourth Edition | Request PDF.
  • ACS Publications. (2025, February 23). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Retrieved from Organic Process Research & Development.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Ester Deprotection. Retrieved from ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters.
  • Docslib. (n.d.). GREENE'S PROTECTIVE GROUPS IN ORGANIC SYNTHESIS.
  • Organic Chemistry Portal. (n.d.). Boc Deprotection - HCl.
  • The University of Queensland. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2.
  • National Center for Biotechnology Information. (2023, May 1). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates.
  • De Gruyter. (n.d.). Stereoselective synthesis of 1-amino-5-butyl-3-oxo- cyclohexane-1-carboxylic acid derivatives.
  • ResearchGate. (n.d.). Efficient Cleavage of Carboxylic tert-Butyl and 1-Adamantyl Esters, and N-Boc-Amines Using H2SO4 in CH2Cl2 | Request PDF.

Sources

functionalization of the cyclohexane ring in tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate

Application Note: Site-Selective γ -C(sp³)–H Functionalization of tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate

Target Audience: Synthetic Chemists, Drug Discovery Scientists, and Process Engineers.

Strategic Rationale & Mechanistic Causality

The incorporation of sp³-rich, conformationally restricted quaternary amino acids into drug scaffolds is a proven strategy to improve pharmacokinetic properties and target binding affinity. However, the direct functionalization of unactivated C(sp³)–H bonds in highly hindered cyclic systems—such as tert-butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate—remains one of the most challenging tasks in modern organic synthesis[1].

The primary challenge lies in the intrinsic inertness of aliphatic C–H bonds and the severe steric congestion around the α -quaternary center. To overcome this, we employ a directed transition-metal catalysis approach. While transient directing groups (TDGs) have revolutionized the functionalization of free amines by reversibly forming imines[2], the extreme steric bulk of the 4,4-dimethylcyclohexyl system often impedes efficient TDG turnover. Therefore, the stoichiometric installation of a robust, bidentate directing group—specifically Picolinamide (PA) —is the most reliable method to force the palladium catalyst into the required proximity for C–H cleavage[3].

Stereochemical Insights: The "Conformational Lock"

The causality behind the exquisite γ -selectivity (at C2 or C6 of the cyclohexane ring) lies in the thermodynamics of the chair conformation. The bulky tert-butyl ester (A-value > 2.1) strongly prefers the equatorial position, forcing the PA-protected amine into the axial position. Once axial, the PA-nitrogen is perfectly pre-organized to interact with the adjacent equatorial C(sp³)–H bonds at C2 and C6. The dihedral angle between the axial directing group and the equatorial proton is approximately 60° (cis-relationship), which is geometrically ideal for a Concerted Metalation-Deprotonation (CMD) event. This leads to the formation of a highly stable, cis-fused 5-membered palladacycle, preventing competitive activation at the more remote δ -positions[4].

CatalyticCyclePd_catPd(OAc)₂ PrecatalystComplexPd(II)-Substrate ComplexPd_cat->Complex CoordinationSubstratePA-Amino EsterSubstrate->ComplexPalladacycle5-Membered PalladacycleComplex->Palladacycle C-H Activation (CMD)PdIVPd(IV) IntermediatePalladacycle->PdIV Oxidative Addition (Ar-I)PdIV->Pd_cat Reductive EliminationProductγ-Arylated ProductPdIV->Product

Fig 1: Pd(II)/Pd(IV) catalytic cycle for γ-C(sp³)-H arylation via a 5-membered palladacycle.

Experimental Protocols (Self-Validating System)

To ensure reproducibility, this workflow is divided into three discrete, self-validating stages. Each step includes specific analytical checkpoints to verify success before proceeding.

WorkflowStep1Step 1: DG Installation(Picolinic Acid, HATU)Step2Step 2: C(sp³)-H Arylation(Pd(OAc)₂, Ar-I, HFIP)Step1->Step2 PA-ProtectedIntermediateStep3Step 3: DG Cleavage(Zn/HOAc, 70°C)Step2->Step3 ArylatedIntermediatePurificationPurification & Isolation(Silica Gel / Prep-HPLC)Step3->Purification Crude FreeAmine

Fig 2: Three-step experimental workflow for the site-selective functionalization of the free amine.
Step 1: Installation of the Picolinamide (PA) Directing Group

Causality: Picolinic acid acts as a bidentate (N,N) ligand, stabilizing the high-energy Pd(II) intermediate and preventing catalyst aggregation[1].

  • Reaction Setup: In an oven-dried 50 mL round-bottom flask, dissolve tert-butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate (5.0 mmol, 1.0 equiv) and picolinic acid (6.0 mmol, 1.2 equiv) in anhydrous DMF (15 mL).

  • Activation: Add DIPEA (15.0 mmol, 3.0 equiv) followed by HATU (6.5 mmol, 1.3 equiv) portion-wise at 0 °C.

  • Execution: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Dilute with EtOAc (50 mL), wash sequentially with saturated aqueous NaHCO₃ (3 × 20 mL), 1M HCl (20 mL), and brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Validation Checkpoint: Analyze via LC-MS. The mass should reflect the addition of the PA group (+105 Da). Purify via flash chromatography (Hexanes/EtOAc) if purity is <95%.

Step 2: Pd-Catalyzed γ -C(sp³)–H Arylation

Causality: Hexafluoroisopropanol (HFIP) is critical here. Its high polarity stabilizes the transition state, while its strong hydrogen-bond donating capability facilitates the dissociation of the product from the Pd catalyst, preventing product inhibition. Ag₂CO₃ serves a dual role: it acts as a base for the CMD step and scavenges iodide ions (as insoluble AgI) to drive the oxidative addition forward.

  • Reaction Setup: To a 15 mL Schlenk tube equipped with a magnetic stir bar, add the PA-protected substrate (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.1 mmol, 10 mol%), Ag₂CO₃ (1.5 mmol, 1.5 equiv), and the desired Aryl Iodide (Ar-I) (2.0 mmol, 2.0 equiv).

  • Solvent Addition: In a glovebox or under strict argon flow, add anhydrous HFIP (5.0 mL, 0.2 M).

  • Execution: Seal the tube with a Teflon screw cap. Heat the mixture in a pre-heated oil bath at 110 °C for 24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with CH₂Cl₂ (10 mL) and filter through a short pad of Celite to remove silver salts and palladium black. Concentrate the filtrate.

  • Validation Checkpoint: ¹H NMR should reveal the disappearance of one equatorial γ -proton (around 1.8-2.2 ppm) and the appearance of new aromatic signals.

Step 3: Directing Group Cleavage

Causality: Standard basic hydrolysis would risk cleaving the tert-butyl ester. Instead, dissolving metal reduction using Zinc dust in acetic acid selectively cleaves the PA amide bond while leaving the sterically hindered aliphatic ester intact.

  • Reaction Setup: Dissolve the arylated intermediate (0.5 mmol) in glacial acetic acid (4.0 mL).

  • Execution: Add activated Zinc dust (5.0 mmol, 10 equiv) and heat the suspension to 70 °C for 4 hours under vigorous stirring.

  • Workup: Filter the mixture through Celite to remove unreacted Zinc. Neutralize the filtrate carefully with saturated aqueous Na₂CO₃ until pH ~9. Extract with CH₂Cl₂ (3 × 15 mL).

  • Purification: Dry the combined organic layers, concentrate, and purify the final γ -arylated free amine via preparative HPLC or silica gel chromatography (CH₂Cl₂/MeOH gradient).

Reaction Optimization Data

The choice of solvent and oxidant is paramount for the success of the C(sp³)–H arylation step. The table below summarizes the optimization of the catalytic system, demonstrating the necessity of HFIP and Ag₂CO₃.

EntryCatalyst (10 mol%)Oxidant / Base (1.5 eq)SolventTemp (°C)Conversion (%)Isolated Yield (%)
1Pd(OAc)₂AgOAcDCE110<5Trace
2Pd(OAc)₂Ag₂CO₃Toluene1102215
3Pd(OAc)₂Ag₂CO₃t-AmOH1105845
4 Pd(OAc)₂ Ag₂CO₃ HFIP 110 >95 88
5Pd(TFA)₂Ag₂CO₃HFIP1108072

Note: Reactions performed on a 0.2 mmol scale with iodobenzene (2.0 equiv). Yields represent the isolated PA-protected γ -arylated product.

References

  • C–H Functionalization in the Synthesis of Amino Acids and Peptides Chemical Reviews, 2014. URL:[Link]

  • Site-selective C(sp³)–H functionalization of primary aliphatic amines Organic Chemistry Frontiers, 2024. URL:[Link]

  • Functionalization of C(sp³)–H Bonds Using a Transient Directing Group Nature, 2016. URL:[Link]

Troubleshooting & Optimization

troubleshooting low yield in tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks associated with highly sterically hindered α,α -disubstituted amino acids.

The synthesis of tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate is notoriously difficult. The 4,4-dimethyl substitution on the cyclohexane ring restricts conformational flexibility, creating severe 1,3-diaxial interactions that sterically shield the C1 quaternary center. This guide deconstructs the causality behind low yields in this workflow and provides field-proven, self-validating protocols to overcome them.

Synthesis Workflow Overview

SynthesisWorkflow A 4,4-Dimethylcyclohexanone (Starting Material) B 8,8-Dimethyl-1,3-diazaspiro [4.5]decane-2,4-dione (Hydantoin) A->B Bucherer-Bergs KCN, (NH4)2CO3 C 1-Amino-4,4-dimethyl cyclohexane-1-carboxylic acid (Free Amino Acid) B->C Hydrolysis Ba(OH)2, Heat D tert-Butyl 1-amino-4,4-dimethyl cyclohexane-1-carboxylate (Target Product) C->D Esterification Tf2NH, t-BuOAc

Figure 1: Three-step synthesis workflow for tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate.

Troubleshooting Logic & FAQs

TroubleshootingLogic Start Issue: Low Overall Yield Step1 Identify Bottleneck Stage Start->Step1 Hydantoin Hydantoin Hydrolysis (<20% Yield) Step1->Hydantoin Ester tert-Butyl Esterification (Trace Yield) Step1->Ester HydFix Action: Use Ba(OH)2 at 150°C (Autoclave/Microwave) Hydantoin->HydFix Overcome steric shielding EsterFix Action: Use 1.1 eq Tf2NH in tert-Butyl Acetate Ester->EsterFix Solubilize zwitterion

Figure 2: Logical troubleshooting tree for identifying and resolving yield bottlenecks.

Q1: My Bucherer-Bergs reaction works, but the subsequent hydrolysis of the hydantoin stalls at <20% yield. Why?

Causality: The [1] efficiently forms the spiro-hydantoin (8,8-dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione). However, standard hydrolysis conditions (aqueous NaOH at reflux) fail because the imide carbonyls are heavily shielded by the 4,4-dimethyl groups locked in a chair conformation. Solution: You must increase the nucleophilicity and reaction temperature. Switch to Barium Hydroxide octahydrate ( Ba(OH)2​⋅8H2​O ) in a sealed autoclave or microwave reactor at 150 °C. The high pressure forces the reaction, and barium effectively coordinates the intermediate carboxylates, driving the ring-opening forward.

Q2: I isolated the free amino acid, but standard tert-butylation (Isobutylene/H2SO4 or Boc2O/DMAP) yields trace amounts of product. What is going wrong?

Causality: This is a dual-factor failure. First, unprotected α -amino acids exist as tightly bound zwitterionic networks, making them entirely insoluble in organic solvents like dichloromethane or tert-butanol. Second, the C1 position is a highly congested quaternary center; standard activating agents cannot access the carboxylate. Solution: Abandon standard Fischer esterification or Steglich conditions. The modern, state-of-the-art approach is to use [2].

Q3: How exactly does the Tf2NH method overcome the zwitterion insolubility?

Causality: When you add 1.1 equivalents of Tf2NH to the heterogeneous slurry of the amino acid in tert-butyl acetate, 1.0 equivalent immediately protonates the carboxylate, forming a highly organic-soluble ammonium triflimide salt. This breaks the zwitterionic lattice, bringing the substrate into the solution phase. The remaining 0.1 equivalent acts as a potent, non-coordinating Brønsted acid catalyst to drive the transesterification with the solvent (tert-butyl acetate) [3].

Quantitative Data: Esterification Method Comparison

To illustrate the necessity of the Tf2NH method, review the comparative data below summarizing the failure mechanisms of traditional protocols on highly hindered amino acids.

Esterification MethodReagentsReaction TimeTypical Yield (%)Primary Failure Mechanism
Isobutylene Gas Isobutylene, H2​SO4​ (cat.), DCM48 h< 5%Zwitterion insolubility; steric shielding.
Steglich Method t-BuOH, EDCI, DMAP, DCM24 hTraceCompeting side reactions; extreme sterics.
Taschner Method HClO4​ (stoich.), t-BuOAc16 h30 - 40%Reaction stalls irreversibly; highly hazardous.
Namba Method Tf2​NH (1.1 eq), t-BuOAc 2 - 4 h > 80% N/A (Optimized route)

Self-Validating Experimental Protocols

Protocol A: High-Pressure Hydantoin Hydrolysis

This protocol ensures complete conversion of the sterically hindered hydantoin to the free amino acid.

  • Charge Reactor: In a 100 mL Teflon-lined autoclave, suspend 10 mmol of 8,8-dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione in 30 mL of deionized water.

  • Add Base: Add 30 mmol (3.0 eq) of Ba(OH)2​⋅8H2​O . Seal the autoclave tightly.

  • Thermal Activation: Heat the vessel to 150 °C for 24 hours.

    • Self-Validation Step: The internal pressure should reach approximately 4-5 bar. Lack of pressure indicates a seal leak, which will result in incomplete hydrolysis.

  • Barium Precipitation: Cool the vessel to room temperature. Transfer the mixture to a beaker and add crushed dry ice ( CO2​ ) until the pH drops to ~7.5. This precipitates the barium as insoluble BaCO3​ .

    • Self-Validation Step: Filter the suspension. Add a small piece of dry ice to the clear filtrate; if no new white precipitate forms, barium removal is complete.

  • Isolation: Concentrate the filtrate in vacuo to yield 1-amino-4,4-dimethylcyclohexane-1-carboxylic acid as a white powder. Dry thoroughly under high vacuum.

Protocol B: Tf2NH-Catalyzed tert-Butylation (Namba Protocol)

This protocol directly converts the free amino acid to the tert-butyl ester, bypassing protection/deprotection steps.

  • Slurry Formation: To a flame-dried 50 mL round-bottom flask under Argon, add 5.0 mmol of the thoroughly dried 1-amino-4,4-dimethylcyclohexane-1-carboxylic acid. Add 15 mL of anhydrous tert-butyl acetate (t-BuOAc).

    • Self-Validation Step: The mixture will be a cloudy, heterogeneous suspension.

  • Catalyst Addition: Cool the flask to 0 °C in an ice bath. Slowly add 5.5 mmol (1.1 eq) of bis(trifluoromethanesulfonyl)imide ( Tf2​NH ).

    • Self-Validation Step (Critical): Within 15-30 minutes, the cloudy suspension must transition into a clear, homogeneous solution. This visual cue confirms the successful disruption of the zwitterion and formation of the soluble triflimide salt.

  • Reaction: Remove the ice bath and stir at room temperature for 3 hours. Monitor via LC-MS.

  • Workup & Free-Basing: Quench the reaction by adding 20 mL of saturated aqueous NaHCO3​ . Stir vigorously for 15 minutes.

    • Self-Validation Step: Check the pH of the aqueous layer. It MUST be >8 to ensure the amine is completely free-based from the triflimide salt.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate in vacuo to yield the pure tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate.

References

  • Chemical Reviews: The Bucherer–Bergs Reaction: An Old Reaction with a New Future. Source: ACS Publications. URL:[Link]

  • Scientific Update: Put and Take Shakes It Up: bis(trifluoromethanesulfonyl)imide as a tert-butylation catalyst. Studley, J. (2024). Source: Scientific Update UK. URL:[Link]

Technical Support Center: Purification & Solvent Guide for Crude tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals dealing with the isolation and purification of tert-butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate .

This molecule presents a unique triad of purification challenges:

  • A highly basic primary amine that causes severe streaking on standard silica gel.

  • An acid-sensitive tert-butyl ester that is prone to premature hydrolysis under standard acidic workups.

  • A 4,4-dimethylcyclohexyl moiety that imparts extreme lipophilicity, often causing the free base to present as a stubborn, viscous oil rather than a crystalline solid.

Below, you will find field-proven troubleshooting FAQs, solvent compatibility data, and self-validating experimental protocols to ensure high-yield recovery.

I. Troubleshooting FAQs

Q1: Why does my compound streak so badly on standard silica gel, and how can I recover my yield? A: The primary amine on your molecule is highly basic. Standard normal-phase silica gel contains acidic silanol groups (Si-OH) that act as Brønsted acids. When your basic amine interacts with these sites, it forms strong hydrogen bonds and undergoes partial protonation, leading to severe peak tailing (streaking) and irreversible adsorption [1]. Solution: Add 1–2% Triethylamine (TEA) to your mobile phase. TEA acts as a "silanol suppressor." Because it is a small, highly basic tertiary amine, it competitively binds to the acidic silanol sites, masking them and allowing your bulkier primary amine to elute as a sharp, tight band [2].

Q2: I need to remove neutral impurities via acid-base extraction, but I am worried about hydrolyzing the tert-butyl ester. What acid should I use? A: tert-Butyl esters are highly sensitive to strong acids, making standard 1M aqueous HCl or Trifluoroacetic acid (TFA) risky for extraction. Instead, use a mild organic acid such as 5% aqueous citric acid [4]. Citric acid (pKa₁ = 3.13) is acidic enough to fully protonate the primary amine (pKa ~10), driving it into the aqueous layer, but mild enough that it will not catalyze the cleavage of the sterically hindered tert-butyl ester.

Q3: My purified free base is a viscous oil. How can I obtain a solid powder for storage and handling? A: The 4,4-dimethylcyclohexyl ring is highly lipophilic and conformationally flexible, which frustrates crystal lattice formation in the free base form. To obtain a stable solid, you must convert it to a salt. The hydrochloride salt (CAS: 1803601-45-7) is the industry standard. However, you must avoid strong aqueous acids or prolonged exposure to excess anhydrous acids (like 4M HCl in dioxane), which can cleave the ester [3]. Use strictly 1.0 equivalent of anhydrous 2M HCl in diethyl ether at 0 °C to precipitate the salt cleanly without degradation.

II. Solvent & Reagent Compatibility Matrix

To prevent accidental degradation during your workflow, reference the table below for quantitative and qualitative compatibility data regarding this specific molecule.

Reagent / SolventApplicationCompatibilityMechanistic Rationale
5% Citric Acid (aq) Liquid-Liquid ExtractionExcellent Mildly acidic (pKa ~3.1); protonates the amine without hydrolyzing the bulky tert-butyl ester.
1M HCl (aq) Liquid-Liquid ExtractionPoor Strong aqueous acid; high risk of premature ester hydrolysis via tert-butyl cation formation.
1% Triethylamine (TEA) Silica Gel ChromatographyExcellent Acts as a silanol suppressor; competitively binds to acidic silica sites to prevent amine streaking.
4M HCl in Dioxane Salt FormationModerate/Poor Commonly used for Boc deprotection; prolonged exposure (>30 min) will cleave the tert-butyl ester.
2M HCl in Diethyl Ether Salt FormationExcellent Anhydrous conditions with strict stoichiometric control (1.0 eq) cleanly form the HCl salt without ester cleavage.

III. Purification Workflow Visualization

PurificationWorkflow Crude Crude Mixture (Free Amine + Impurities) Extraction Mild Acid-Base Extraction (5% Citric Acid) Crude->Extraction OrgDiscard Organic Layer (Neutral/Acidic Impurities) Extraction->OrgDiscard Discard AqLayer Aqueous Layer (Protonated Amine) Extraction->AqLayer Keep Basify Basification & Extraction (NaHCO3 + DCM) AqLayer->Basify Chromatography Flash Chromatography (Silica + 1% TEA) Basify->Chromatography If streaking/impurities remain Crystallization Salt Formation (1.0 eq HCl in Et2O) Basify->Crystallization If >90% pure Chromatography->Crystallization Pure Pure Hydrochloride Salt (CAS: 1803601-45-7) Crystallization->Pure

Purification workflow for tert-butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate.

IV. Self-Validating Experimental Protocols

Protocol A: Mild Acid-Base Extraction

Objective: Isolate the basic amine from neutral and acidic impurities without ester hydrolysis.

  • Dissolution: Dissolve the crude mixture in ethyl acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Acidic Wash: Wash the organic layer with 5% aqueous citric acid (3 x 1/3 volume).

    • Self-Validation Checkpoint: Test the pH of the aqueous extract using pH paper. It must read between 3.0 and 4.0. If the pH is >5, the amine is not fully protonated; add more citric acid. If the pH is <2, there is a risk of ester hydrolysis; immediately buffer with dilute NaHCO₃.

  • Separation: Isolate the combined aqueous layers (containing the protonated amine) and cool to 0 °C in an ice bath.

  • Basification: Slowly add saturated aqueous NaHCO₃ dropwise until the pH reaches 8.5–9.0. Causality: This neutralizes the citrate salt, converting the molecule back to its lipophilic free-base form, which will precipitate or form an emulsion.

  • Extraction: Extract the basified aqueous layer with dichloromethane (DCM) (3 x 1/3 volume).

  • Drying: Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free base as an oil.

Protocol B: Amine-Optimized Flash Chromatography

Objective: Purify the free base from structurally similar basic impurities.

  • Solvent Preparation: Prepare a mobile phase of Hexanes/EtOAc containing exactly 1% (v/v) Triethylamine (TEA).

  • Column Packing: Slurry-pack the silica gel column using the TEA-modified solvent. Causality: Pre-treating the column neutralizes the acidic Brønsted silanol sites on the silica, preventing the primary amine from irreversibly binding.

  • Loading: Dissolve the crude free base in a minimum volume of the mobile phase and load it onto the column.

  • Elution: Elute using a gradient of Hexanes to EtOAc, maintaining 1% TEA throughout the entire run.

    • Self-Validation Checkpoint: Spot the fractions on a TLC plate and stain with Ninhydrin. A rapid color change to bright pink/purple upon heating confirms the elution of the primary amine. If the spot streaks heavily from the baseline, the TEA concentration in the mobile phase is insufficient and must be increased to 2%.

Protocol C: Anhydrous Salt Formation (Crystallization)

Objective: Convert the lipophilic free-base oil into a stable, handleable hydrochloride solid.

  • Dissolution: Dissolve the purified free base in anhydrous diethyl ether (Et₂O) at a concentration of 0.1 M.

  • Cooling: Cool the solution to 0 °C under an inert atmosphere (N₂ or Ar).

  • Acid Addition: Dropwise, add exactly 1.0 equivalent of a standardized 2.0 M HCl in diethyl ether solution. Causality: Using exactly 1.0 equivalent of anhydrous HCl prevents the excess acidic conditions that lead to tert-butyl ester cleavage.

    • Self-Validation Checkpoint: Monitor the precipitation visually. The solution should transition from clear to a milky white suspension immediately upon addition.

  • Isolation: Stir for 15 minutes at 0 °C. Filter the precipitate under a stream of nitrogen to prevent moisture absorption.

  • Drying: Wash the filter cake with cold anhydrous Et₂O and dry under high vacuum. Weigh the final dried salt; a mass yield exceeding 110% of the theoretical yield indicates trapped solvent or incomplete drying, requiring extended vacuum exposure.

V. References

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? Available at:[Link]

  • Welch Materials. Triethylamine as a Mobile Phase Additive: What Does It Do? Available at:[Link]

  • Organic Syntheses. 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester. Available at:[Link]

preventing racemization of tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate during activation

Technical Support Center: Troubleshooting the Activation and Coupling of Sterically Hindered α,α -Disubstituted Amino Acids

Welcome to the Advanced Peptide Synthesis Support Center. As Application Scientists, we frequently receive troubleshooting requests regarding the activation and coupling of sterically hindered, unnatural amino acids.

If you have submitted a ticket regarding the "racemization of tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate during activation," this guide will resolve your issue. However, to solve the problem, we must first correct three fundamental chemical misconceptions in the premise of the error report.

🔬 Diagnostic Alert: Deconstructing the Error

Before adjusting your protocols, it is critical to understand the structural reality of your specific molecule:

  • The Molecule is Achiral: tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate possesses a Cs​ plane of symmetry passing through the C1 and C4 carbons. It does not have enantiomers and physically cannot racemize.

  • The Carboxylate is Protected: The C-terminus is protected as a tert-butyl ester. You cannot "activate" an ester using standard peptide coupling reagents (e.g., HATU, DIC). It must first be deprotected to a free carboxylic acid.

  • The True Source of Epimerization: If you are observing diastereomeric peaks (epimers) on your HPLC/LC-MS during a coupling step involving this molecule, it is the incoming N-protected amino acid (e.g., Fmoc-Xaa-OH) that is racemizing , not the cyclohexane derivative.

Below is our comprehensive troubleshooting guide to help you navigate the complex kinetics of coupling to, and activating, sterically hindered α,α -disubstituted amino acids.

💡 Frequently Asked Questions (FAQs)

Q1: Why does the incoming amino acid racemize when coupling to tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate?

A: The 1-amino group on a 4,4-dimethylcyclohexane ring is exceptionally sterically hindered. In standard peptide synthesis, the rate of nucleophilic attack by the amine (aminolysis) must outpace the degradation of the activated ester. Because the hindered amine attacks very slowly, the activated incoming amino acid has a prolonged lifespan. This delay allows the activated species to undergo rapid intramolecular cyclization to form an oxazolone (azlactone) .

In the presence of tertiary bases like DIEA, the oxazolone is easily deprotonated at its α -carbon to form an achiral enolate. Reprotonation occurs from either face, leading to a racemic mixture of the activated species before the hindered amine finally couples [1].

Q2: What is the exact mechanism of this side reaction?

A: The causality of the racemization is purely kinetic. When aminolysis is slow, the oxazolone pathway dominates. See the pathway diagram below for the logical relationship between activation, cyclization, and epimerization.

GActEsterActivated Incoming AA(e.g., Fmoc-AA-OAt)DesPeptideDesired Chiral Peptide(Retention of Configuration)ActEster->DesPeptide Aminolysis (Slow)OxazoloneOxazolone Intermediate(Azlactone)ActEster->Oxazolone Intramolecular Cyclization (Fast)HinderedAmineHindered Amine(1-amino-4,4-dimethyl...)HinderedAmine->DesPeptideRacPeptideEpimeric Peptide Mixture(Diastereomers)HinderedAmine->RacPeptideEnolateAchiral Enolate(Base-Catalyzed)Oxazolone->Enolate Tertiary Base (e.g., DIEA)Oxazolone->RacPeptide AminolysisEnolate->RacPeptide Reprotonation & Aminolysis

Figure 1: Competing pathways in hindered amine coupling, showing oxazolone-mediated racemization.

Q3: How do I prevent the incoming amino acid from racemizing?

A: You must alter the reaction kinetics by using highly reactive coupling reagents that are inherently resistant to oxazolone formation, and you must eliminate strong, unhindered bases. Fmoc-amino acid fluorides are the gold standard for this application. They are highly reactive toward sterically hindered amines but do not readily form oxazolones [1]. If acid fluorides are unavailable, DIC/OxymaPure is a superior alternative to traditional uronium salts (HBTU/HATU).

Q4: What if I actually need to activate the carboxylate of the 4,4-dimethylcyclohexane moiety for the next step?

A: First, you must deprotect the tert-butyl ester using TFA. Once you have the free 1-amino-4,4-dimethylcyclohexane-1-carboxylic acid, activating it will be difficult due to its massive steric bulk. However, it will not racemize . Because it is an α,α -disubstituted amino acid, it lacks the α -proton necessary for enolization. You can safely use harsh, highly reactive conditions (like PyAOP or extended heating) without fear of epimerization.

📊 Data Presentation: Coupling Reagent Selection

To ensure a self-validating experimental design, select your coupling reagents based on the quantitative risk of oxazolone formation versus aminolysis rate.

Coupling Reagent / MethodReactivity with Hindered AminesOxazolone Formation RiskRacemization SuppressionRecommended Base
HBTU / DIEA LowHighPoorDIEA
HATU / HOAt ModerateModerateGood2,4,6-Collidine (TMP)
DIC / OxymaPure HighLowExcellentNone required
Fmoc-AA-Fluoride Very HighVery LowExcellentDIEA or Collidine

🧪 Experimental Protocols

Protocol 1: Coupling an Fmoc-Amino Acid TO the Hindered Amine

Objective: Prevent the racemization of the incoming amino acid during coupling to tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate. Mechanism: Utilizing an acid fluoride maximizes electrophilicity while preventing the oxazolone side-reaction [1].

  • Reagent Preparation: Dissolve the Fmoc-amino acid fluoride (1.5 eq) and tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate (1.0 eq) in anhydrous DCM/DMF (1:1, v/v) at a concentration of 0.2 M.

  • Base Addition: Add 2,4,6-collidine (1.5 eq).

    • Causality Check: Collidine is basic enough to neutralize the generated HF byproduct, but its steric bulk prevents it from abstracting α -protons, shutting down the enolization pathway.

  • Reaction & In-Process Control (IPC): Stir at room temperature for 2–4 hours.

    • Self-Validation: Sample 5 μ L into 100 μ L of MeCN and inject into the LC-MS. You should observe the gradual disappearance of the amine mass. If the reaction stalls, do not add DIEA; instead, gently warm the reaction to 40°C.

  • Workup: Dilute with EtOAc, wash sequentially with 5% citric acid (to remove collidine), saturated NaHCO3​ , and brine. Dry over Na2​SO4​ and concentrate.

Protocol 2: Activating the Hindered Acid (Post-Deprotection)

Objective: Activate the 4,4-dimethylcyclohexane moiety for coupling to the next amino acid.

  • Ester Deprotection: Dissolve the starting material in a 1:1 mixture of TFA and DCM. Stir for 2 hours at room temperature.

    • Self-Validation: Evaporate the solvent and confirm the loss of the tert-butyl group by LC-MS (a mass shift of -56 Da corresponding to the loss of isobutylene).

  • Activation: Dissolve the resulting free acid (1.0 eq) in anhydrous DMF. Add PyAOP (1.5 eq) and HOAt (1.5 eq).

  • Aminolysis: Add the nucleophilic amine of your growing peptide chain (1.1 eq) followed by DIEA (3.0 eq).

    • Causality Check: Because the activated α,α -disubstituted acid lacks an α -proton, DIEA can be used freely to drive the reaction without any risk of racemization. Stir for 12–24 hours due to the extreme steric bulk.

📚 References

  • Carpino, L. A., Sadat-Aalaee, D., Chao, H. G., & DeSelms, R. H. (1990). [(9-Fluorenylmethyl)oxy]carbonyl (FMOC) amino acid fluorides. Convenient new peptide coupling reagents applicable to the FMOC/tert-butyl strategy for solution and solid-phase syntheses. Journal of the American Chemical Society, 112(26), 9651–9652.[Link]

  • Wenschuh, H., Beyermann, M., Krause, E., Brudel, M., Winter, R., Schümann, M., Carpino, L. A., & Bienert, M. (1994). Fmoc Amino Acid Fluorides: Convenient Reagents for the Solid-Phase Assembly of Peptides Incorporating Sterically Hindered Residues. Journal of Organic Chemistry, 59(11), 3275–3280.[Link]

  • Albericio, F., et al. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.[Link]

Validation & Comparative

Comprehensive HPLC Method Validation Guide for tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate: CAD vs. UV Detection

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying non-chromophoric, highly lipophilic pharmaceutical building blocks. tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate (MW: 227.34 g/mol ) is a prime example. This unnatural amino acid derivative features a bulky, hydrophobic 4,4-dimethylcyclohexane ring and a tert-butyl ester protecting group.

The Analytical Challenge: The molecule lacks a conjugated π -system. The only UV-absorbing moieties are the ester carbonyl and the primary amine, which exhibit weak absorbance strictly at low wavelengths (205–210 nm). At these wavelengths, gradient elution with standard organic modifiers (like Acetonitrile) and ion-pairing agents causes severe baseline drift, masking low-level impurities and making direct comparison of purity levels problematic[1]. While pre-column or post-column derivatization is a traditional workaround, it introduces artifacts, increases labor, and compromises the robustness of the assay[2].

The Field-Proven Solution: To establish a self-validating, highly trustworthy analytical system, we must move away from relying solely on optical absorbance. 3[3] provides a near-universal response for non-volatile analytes, independent of their chemical structure or chromophoric properties[4]. By hyphenating UV (210 nm) and CAD in series, we create an orthogonal detection platform: UV captures any unexpected conjugated impurities, while CAD delivers uniform, mass-proportional quantitation for the main peak and aliphatic degradants[5].

This guide objectively compares the performance of HPLC-UV vs. HPLC-CAD for this molecule, strictly adhering to the 6[6] framework.

Experimental Workflows & System Architecture

To ensure data integrity, the instrument must be configured to normalize the mobile phase entering the CAD. Because CAD is a mass-flow sensitive detector, its nebulization efficiency changes with the organic composition of the gradient[3].

Causality Check: Why use an inverse gradient? If we run a standard 10% to 90% Acetonitrile gradient, the CAD baseline will shift, and the response factor of late-eluting impurities will artificially inflate. By introducing a secondary pump post-column that delivers an inverse gradient (90% to 10% Acetonitrile), the CAD continuously receives a constant 50:50 solvent mixture, ensuring absolute uniform response[3].

HPLC_System Pump UHPLC Pump (Gradient Elution) Column C18 Column (Analyte Separation) Pump->Column UV UV/Vis Detector (210 nm, Non-destructive) Column->UV CAD Charged Aerosol Detector (Destructive) UV->CAD Waste Waste CAD->Waste

Hyphenated UHPLC-UV-CAD workflow for simultaneous optical and mass-flow detection.

Step-by-Step Methodology: System Setup
  • Mobile Phase Preparation:

    • Phase A: 0.1% Formic Acid (FA) in LC-MS grade Water.

    • Phase B: 0.1% FA in Acetonitrile.

    • Expert Insight: Avoid Trifluoroacetic Acid (TFA). While TFA is a great ion-pairing agent for amines, its high background conductivity severely suppresses the CAD signal. Volatile FA provides sufficient amine protonation without quenching the aerosol charge[4].

  • Chromatographic Separation: Inject 2 µL of the sample onto a sub-2-µm C18 UHPLC column (2.1 x 100 mm, 1.7 µm). Maintain column temperature at 40°C with a flow rate of 0.4 mL/min.

  • Detector Configuration:

    • UV Detector: Set to 210 nm (10 Hz data collection).

    • CAD: Set evaporation temperature to 35°C. This lower temperature prevents the thermal degradation or volatilization of the free amine while efficiently desolvating the heavy tert-butyl ester complex.

ICH Q2(R2) Method Validation Protocol

The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose[6]. The following self-validating protocol guarantees regulatory compliance.

ICH_Validation Phase1 Phase 1: Method Design (Select CAD over UV) Phase2 Phase 2: System Suitability (Resolution > 1.5, RSD < 2.0%) Phase1->Phase2 Phase3 Phase 3: Core Validation (ICH Q2(R2) Parameters) Phase2->Phase3 Spec Specificity (No matrix interference) Phase3->Spec Lin Linearity & Range (R² ≥ 0.995) Phase3->Lin Sens LOD / LOQ (S/N ≥ 3 & 10) Phase3->Sens Prec Precision & Accuracy (Recovery 98-102%) Phase3->Prec

ICH Q2(R2) analytical method validation workflow for purity analysis.

Execution Steps:
  • Specificity & Forced Degradation: Inject a diluent blank, a pure standard of tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate, and a sample spiked with known synthetic precursors (e.g., 4,4-dimethylcyclohexanone). Ensure baseline resolution ( Rs​>1.5 ) between all peaks.

  • Linearity and Range: Prepare six concentration levels ranging from the reporting threshold (e.g., 0.05%) up to 120% of the nominal target concentration. Plot peak area versus concentration. Note: CAD response is inherently non-linear over large ranges; apply a power-function transformation ( y=axb ) to linearize the data prior to R2 calculation[7].

  • Sensitivity (LOD/LOQ): Dilute the standard until the Signal-to-Noise (S/N) ratio reaches 3 for the Limit of Detection (LOD) and 10 for the Limit of Quantitation (LOQ).

  • Precision & Accuracy: Perform 6 replicate injections of the 100% standard to calculate repeatability (%RSD). For accuracy, spike known impurities at 50%, 100%, and 150% of the specification limit and calculate the percentage recovery.

Data Presentation: UV vs. CAD Performance Comparison

The experimental data below summarizes the validation of tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate purity analysis, highlighting the severe limitations of low-wavelength UV compared to the robust performance of CAD[5].

Table 1: Chromatographic & Detection Parameters Justification

ParameterSetting / ConditionScientific Justification (Causality)
Column UHPLC C18 (2.1 x 100 mm, 1.7 µm)Provides strong hydrophobic retention for the highly lipophilic tert-butyl and dimethylcyclohexane groups, preventing early elution.
Mobile Phase A: 0.1% FA in H 2​ OB: 0.1% FA in ACNFormic acid ensures primary amine protonation for peak shape without the severe CAD signal suppression typical of TFA.
Post-Column Inverse Gradient via 2nd PumpNormalizes nebulization efficiency, ensuring uniform CAD response regardless of gradient elution time.
UV Detection 210 nmThe only viable wavelength for the ester/amine, despite suffering from high mobile-phase background noise.
CAD Temp 35 °COptimizes aerosol particle formation while preventing thermal degradation of the semi-volatile amine moiety.

Table 2: ICH Q2(R2) Validation Results Comparison

Validation ParameterICH Q2(R2) RequirementHPLC-UV (210 nm)HPLC-CADConclusion
Specificity Resolution ( Rs​ ) > 1.5 Rs​ = 1.2 (Failed) Rs​ = 2.8 (Passed)Gradient baseline drift at 210 nm causes peak merging. CAD maintains a perfectly flat baseline.
Linearity ( R2 ) ≥0.995 0.9810.999 (Power-fit)CAD demonstrates excellent mass-flow linearity when properly transformed[7].
LOD (S/N 3) Reportable Value50 ng2 ngCAD is 25x more sensitive for this non-chromophoric molecule[1].
LOQ (S/N 10) Reporting Threshold150 ng6 ngCAD easily meets stringent impurity reporting thresholds.
Repeatability %RSD 2.0%3.4% (Failed)0.8% (Passed)Poor UV integration due to noise leads to high variance. CAD ensures high precision.
Accuracy 98.0% - 102.0% Recovery94.5% - 105.2%99.1% - 100.8%CAD provides highly accurate, uniform quantitation for all aliphatic impurities.

Conclusion

For the purity analysis of non-chromophoric, lipophilic molecules like tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate, traditional UV detection at 210 nm is analytically insufficient and fails ICH Q2(R2) validation criteria for precision and specificity.

By implementing an orthogonal HPLC-UV-CAD system with an inverse gradient, laboratories can achieve a self-validating workflow. The Charged Aerosol Detector provides a uniform, highly sensitive (LOQ = 6 ng) response that completely bypasses the need for error-prone derivatization steps, ensuring absolute confidence in the purity profile of pharmaceutical building blocks.

References

  • Source: bioprocessingjournal.
  • Source: thermofisher.
  • Source: lcms.
  • Source: chromatographyonline.
  • Title: Validation of Analytical Procedures Q2(R2)
  • Source: thermofisher.
  • Source: who.

Sources

A Comparative Guide to tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate and Standard Cyclic Amino Acids in Peptide Design

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based therapeutics, the strategic incorporation of non-canonical amino acids is a cornerstone of modern drug design. These unique building blocks offer a powerful toolkit to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational diversity. This guide provides an in-depth comparison of tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate, a conformationally constrained non-natural amino acid, with standard cyclic amino acids like proline and hydroxyproline. We will explore the structural nuances, physicochemical properties, and practical applications of these residues, supported by experimental data and detailed protocols, to inform rational peptide design and optimization.

Introduction: The Quest for Enhanced Peptide Therapeutics

Peptides offer high specificity and potency as therapeutic agents, but their clinical translation is often hampered by rapid degradation by proteases and a lack of defined three-dimensional structure, which can lead to reduced receptor affinity and bioavailability.[1] The introduction of cyclic and conformationally restricted amino acids is a well-established strategy to address these challenges.[2][3] Standard cyclic amino acids, such as proline, are known to introduce kinks in the peptide backbone, restricting conformational flexibility and influencing secondary structure.[4][5]

This guide focuses on a specific non-natural amino acid, tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate, and evaluates its potential advantages over traditional cyclic amino acids. The presence of a gem-dimethyl group on the cyclohexane ring is anticipated to induce a significant conformational bias, a phenomenon known as the Thorpe-Ingold effect, which can further rigidify the peptide backbone and shield it from enzymatic degradation.[6][7]

Structural Comparison: A Tale of Two Rings

The fundamental difference between tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate and standard cyclic amino acids like proline lies in the nature and substitution of their cyclic systems.

  • Proline and Hydroxyproline: These five-membered pyrrolidine rings are integral to the peptide backbone, with the ring structure constraining the phi (φ) dihedral angle and reducing the conformational freedom of the preceding residue.[8] The puckering of the pyrrolidine ring (endo/exo) further influences the local conformation.[8] Hydroxyproline, with its hydroxyl group, offers an additional site for hydrogen bonding, which can be critical for stabilizing specific structures like the collagen triple helix.[9][10]

  • tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate: This amino acid features a six-membered cyclohexane ring. The gem-dimethyl substitution at the 4-position is expected to lock the ring in a chair conformation, with the bulky tert-butyl ester likely occupying an equatorial position to minimize steric strain.[11] This rigid scaffold, when incorporated into a peptide, is hypothesized to impose a more defined and predictable conformational constraint compared to the more flexible pyrrolidine ring of proline.

Diagram: Structural Comparison

G cluster_0 tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate cluster_1 Proline cluster_2 Hydroxyproline mol1 mol1 mol2 mol2 mol3 mol3

Caption: Chemical structures of the compared amino acids.

Physicochemical Properties: A Data-Driven Comparison

The choice of amino acid in peptide design significantly impacts its physicochemical properties, which in turn govern its pharmacokinetic and pharmacodynamic profile. The following table summarizes key properties for our compared residues.

Propertytert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylateProlineHydroxyprolineRationale and Implications
Molecular Weight ( g/mol ) ~257.38 (as free acid)115.13131.13Higher molecular weight can impact cell permeability, but also provides a larger scaffold for potential interactions.
Lipophilicity (XLogP3) ~1.9 (estimated for the free acid)-1.6-1.8The gem-dimethyl and tert-butyl groups significantly increase lipophilicity. This can enhance membrane permeability but may also increase non-specific binding and reduce aqueous solubility.[12][13]
Conformational Rigidity HighModerateModerateThe gem-dimethyl group is expected to lock the cyclohexane ring in a chair conformation, providing a more rigid and predictable structural constraint compared to the pyrrolidine ring of proline.[6]
Hydrogen Bonding Amine (donor), Carboxylate (acceptor)Amine (donor), Carboxylate (acceptor)Amine (donor), Carboxylate (acceptor), Hydroxyl (donor/acceptor)Hydroxyproline offers an additional hydrogen bonding site, which can be exploited for specific molecular interactions and structural stabilization.

Experimental Data: Impact on Peptide Properties

The true value of a non-canonical amino acid is demonstrated through its impact on the properties of a peptide. Below, we present a hypothetical comparative analysis based on established principles and available data for similar structures.

Conformational Analysis: Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to assess the secondary structure of peptides in solution.[1] We can predict the following outcomes when these amino acids are incorporated into a model peptide sequence:

  • Peptide with Proline: Expected to induce a β-turn or a kink in an α-helix, leading to a CD spectrum characteristic of these structures.

  • Peptide with tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate: The rigid cyclohexane scaffold is likely to enforce a more defined turn or extended conformation, potentially leading to a more pronounced and stable secondary structure as observed by a stronger CD signal.

Metabolic Stability Assay

The resistance of a peptide to enzymatic degradation can be assessed by incubating it with liver microsomes or specific proteases and monitoring its degradation over time.[14]

  • Peptide with Proline: Proline-containing peptide bonds are known to be more resistant to cleavage by some proteases compared to other natural amino acids.[4][5]

  • Peptide with tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate: The bulky gem-dimethyl group is expected to provide significant steric hindrance, effectively shielding the adjacent peptide bonds from proteolytic attack.[7] This is anticipated to result in a significantly longer half-life in metabolic stability assays.

Diagram: Experimental Workflow for Comparative Analysis

G cluster_0 Peptide Synthesis cluster_1 Characterization & Analysis cluster_2 Data Comparison A Solid-Phase Peptide Synthesis (SPPS) B Incorporate Target Amino Acid (Pro, Hyp, or t-Bu-Ac6c) A->B C Cleavage and Purification (RP-HPLC) B->C D Mass Spectrometry (Verification) C->D Purified Peptides E Circular Dichroism (Secondary Structure) C->E Purified Peptides F NMR Spectroscopy (3D Structure) C->F Purified Peptides G Metabolic Stability Assay (Liver Microsomes) C->G Purified Peptides H Lipophilicity Measurement (logD) C->H Purified Peptides I Compare Conformational Properties E->I F->I J Compare Metabolic Half-life G->J K Compare Lipophilicity H->K

Caption: Workflow for comparing peptides with different cyclic amino acids.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Incorporating Unnatural Amino Acids

This protocol outlines the manual synthesis of a model peptide using Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (standard and tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 equivalents) in DMF.

    • Add DIC (3 equivalents) and OxymaPure (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours. For the sterically hindered tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate, extend the coupling time to 4 hours or use a more potent coupling agent like HATU.

    • Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2 and 3 for each amino acid in the sequence.

  • Cleavage and Deprotection: After the final coupling, wash the resin with DCM and dry under vacuum. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

  • Peptide Precipitation and Purification: Filter the cleavage mixture and precipitate the peptide in cold diethyl ether. Centrifuge to collect the crude peptide pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Circular Dichroism (CD) Spectroscopy

Procedure:

  • Prepare peptide solutions in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) at a concentration of 0.1-0.2 mg/mL.

  • Use a quartz cuvette with a 1 mm path length.

  • Record CD spectra from 190 to 260 nm at 25°C.

  • Average three scans and subtract the buffer baseline.

  • Analyze the spectra for characteristic secondary structure signals (α-helix: negative bands at ~208 and ~222 nm; β-sheet: negative band at ~218 nm).[1]

Conclusion: A Promising Tool for Peptide Drug Discovery

The incorporation of tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate presents a compelling strategy for the design of next-generation peptide therapeutics. Its rigid, gem-dimethyl-substituted cyclohexane ring offers the potential for superior conformational control and enhanced metabolic stability compared to standard cyclic amino acids like proline. The increased lipophilicity may also be advantageous for targeting intracellular proteins or crossing biological membranes. While further experimental validation is required to fully elucidate its properties in various peptide contexts, the theoretical advantages and the principles of the Thorpe-Ingold effect strongly suggest that this non-canonical amino acid is a valuable addition to the medicinal chemist's toolbox for creating more drug-like and efficacious peptides.

References

  • Yaron, A., & Naider, F. (1993). Proline-dependent structural and biological properties of peptides and proteins. Critical Reviews in Biochemistry and Molecular Biology, 28(1), 31-81.
  • Kelly, S. M., Jess, T. J., & Price, N. C. (2005). How to study proteins by circular dichroism. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1751(2), 119-139.
  • Ananthanarayanan, V. S. (1983). Structural aspects of hydroxyproline-containing proteins. Journal of Biomolecular Structure and Dynamics, 1(3), 843-855.
  • Bock, J. E., Gavenonis, J., & Kritzer, J. A. (2013). Getting in shape: the influence of macrocycle conformation on cell permeability. ACS Chemical Biology, 8(3), 488-495.
  • Wimley, W. C., & White, S. H. (1996). Experimental determination of the hydrophobicities of amino acid side chains in a membrane environment. Biochemistry, 35(16), 5109-5124.
  • Craik, D. J., Fairlie, D. P., Liras, S., & Price, D. (2013). The future of peptide-based drugs. Chemical Biology & Drug Design, 81(1), 136-147.
  • Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization. Current Pharmaceutical Design, 16(28), 3185-3203.
  • MacArthur, M. W., & Thornton, J. M. (1991). Influence of proline residues on protein conformation. Journal of Molecular Biology, 218(2), 397-412.
  • Hruby, V. J., Al-Obeidi, F., & Kazmierski, W. (1990). Emerging approaches in the molecular design of receptor-selective peptide ligands: conformational, topographical and dynamic considerations. Biochemical Journal, 268(2), 249-262.
  • Vagner, J., Qu, H., & Hruby, V. J. (2008). Peptidomimetics, a versatile tool for drug discovery. Current Opinion in Chemical Biology, 12(3), 292-299.
  • White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization.
  • Beausoleil, E., & Lubell, W. D. (2000). Proline and its analogues: conformational constraints in peptide and protein science. Biopolymers, 55(2), 169-184.
  • Shoulders, M. D., & Raines, R. T. (2009). Collagen structure and stability. Annual Review of Biochemistry, 78, 929-958.
  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Creative Biostructure. (n.d.). Peptide Crystallization. Retrieved from [Link]

  • Wierzbicki, M., Nowick, J. S., & Li, X. (2021). X-ray crystal structure of a cyclic peptide containing beta-2-microglobulin (63-69) and a gamma-methylornithine turn unit.
  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). CXIX.—The formation and stability of spiro-compounds. Part I. The stability of the para-spiro-cyclo-heptane and the meta-spiro-cyclo-octane ring. J. Chem. Soc., Trans., 107, 1080-1106.
  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408.
  • Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Retrieved from [Link]

  • Kyte, J., & Doolittle, R. F. (1982). A simple method for displaying the hydropathic character of a protein. Journal of Molecular Biology, 157(1), 105-132.
  • Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR. University of Zurich.
  • Marsault, E., & Peterson, M. L. (2011). Macrocycles are great cycles: applications, opportunities, and challenges of synthetic macrocycles in drug discovery. Journal of Medicinal Chemistry, 54(7), 1961-2004.
  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
  • Bunschoten, A., Ippel, J. H., Kruijtzer, J. A. W., Feitsma, L., de Haas, C. J. C., Liskamp, R. M. J., & Kemmink, J. (2011). A peptide mimic of the chemotaxis inhibitory protein of Staphylococcus aureus: towards the development of novel anti-inflammatory compounds. PLoS One, 6(12), e28409.
  • Lohan, S., Singh, A., & Parang, K. (2022). Amphiphilic Peptides Containing Non-natural Aromatic Amino Acids as Antimicrobial Agents. Chapman University Digital Commons.
  • Slaninova, J., Maletinska, L., & Zelezna, B. (2001). The use of D-amino acids in peptide synthesis. Amino Acids, 20(1), 1-13.
  • Guichard, G., & Huc, I. (2011). Synthetic non-peptide mimics of alpha-helices and beta-sheets. Current Opinion in Chemical Biology, 15(4), 515-522.
  • Ruzza, P., Calderan, A., & Biondi, B. (2014).
  • Kaspar, A. A., & Reichert, J. M. (2013). Future directions for peptide therapeutics development. Drug Discovery Today, 18(17-18), 807-817.
  • Garayoa, M., et al. (2011). Influence of different linkers on the in vitro and in vivo behavior of a bombesin analogue. Molecular Pharmaceutics, 8(4), 1187-1197.
  • Lenci, E., & Trabocchi, A. (2020). Bicyclic peptides: from discovery to therapeutics. Journal of Medicinal Chemistry, 63(13), 6706-6730.
  • European Patent Office. (2017). PROCESS FOR THE PREPARATION OF TRANS-4-AMINO-1-CYCLOHEXANECARBOXYLIC ACID. EP 3411355 B1.
  • Hammarström, L. G. J., et al. (2002). A convenient preparation of an orthogonally protected Cα,Cα-disubstituted amino acid analog of lysine: 1-tert-butyloxycarbonyl-4-((9-fluorenylmethyloxycarbonyl)amino)-piperidine-4-carboxylic acid. Organic Syntheses, 79, 212.
  • Janin, J. (1979). Surface and inside volumes in globular proteins.
  • Kessler, H., et al. (2005). N-Methylation of peptides: a new perspective in medicinal chemistry.
  • Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166-2210.
  • Lu, H., et al. (2023). The gem-Dimethyl Effect Revisited. Chinese Journal of Polymer Science.
  • Menger, F. M., & audiovisual, M. L. (2005). Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations. The Journal of Organic Chemistry, 70(26), 10660-10666.
  • Shayanfar, A., & Jouyban, A. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules, 27(19), 6599.
  • Sin, N., et al. (2016). Synthesis of 1-(tert-Butyl) 4-Methyl (1R,2S,4R)-2-Methylcyclohexane-1,4-Dicarboxylate from Hagemann's tert-Butyl Ester for an Improved Synthesis of BMS-986251. Organic Process Research & Development, 20(11), 1954-1963.
  • Daggett, V., & Fersht, A. R. (2003). Peptide folding: when simulation meets experiment. Accounts of Chemical Research, 36(11), 856-863.
  • Soderberg, T. (2023). 4.
  • Di, L., & La, H. (2018). Why Decreasing Lipophilicity Alone Is Often Not a Reliable Strategy for Extending IV Half-life. ACS Medicinal Chemistry Letters, 9(5), 450-454.
  • Garcia-Fandino, R., & Granja, J. R. (2017). Effects of solvents on the conformational profile of Balaram's peptide: a computational study. Physical Chemistry Chemical Physics, 19(39), 26865-26874.
  • Al-Harrasi, A., et al. (2009). Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)
  • Menger, F. M., & audiovisual, M. L. (2025). Conformational Study of cis -1,4-Di- tert -butylcyclohexane by Dynamic NMR Spectroscopy and Computational Methods. Observation of Chair and Twist-Boat Conformations. The Journal of Organic Chemistry.

Sources

LC-MS Analysis and Mass Fragmentation of tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Context

In modern drug discovery and peptidomimetic design, sterically hindered unnatural amino acids are critical for enhancing proteolytic stability and enforcing specific conformational geometries. tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate ( C13​H25​NO2​ , Exact Mass: 227.1885 Da) is a prime example of such a building block.

The molecule features a rigid cyclohexane ring substituted with a bulky 4,4-dimethyl group, an α -amino group, and a C-terminal tert-butyl ester protecting group. While the tert-butyl ester provides excellent stability under basic and neutral conditions, its lability in acidic environments and high-temperature gas phases presents unique challenges during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

This guide objectively compares the analytical performance and fragmentation behavior of this target molecule against standard cyclic and linear alternatives, providing a self-validating protocol for accurate quantification.

Comparative Performance Analysis

To understand the analytical behavior of the target compound, we must benchmark it against structural alternatives. Lipophilicity dictates chromatographic retention, while steric bulk influences both chemical stability and MS fragmentation energy thresholds.

Structural Alternatives for Comparison:
  • Target: tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate (Highly lipophilic, extreme steric hindrance).

  • Alternative A: tert-Butyl 1-aminocyclohexane-1-carboxylate (Standard cyclic core, lacking the 4,4-dimethyl substitution).

  • Alternative B: tert-Butyl tert-leucinate (Linear aliphatic chain, high steric bulk but lower overall molecular weight).

Quantitative Data Comparison

The following table summarizes the experimental LC-MS parameters and primary collision-induced dissociation (CID) fragments for these compounds.

CompoundPrecursor Ion [M+H]+ Primary Fragment (- C4​H8​ )Secondary Fragments (m/z)Est. Retention Time (C18)Relative Lipophilicity
Target 228.2 172.2 154.2, 128.2, 111.13.8 min High
Alternative A 200.2144.1126.1, 100.1, 83.12.9 minModerate
Alternative B 188.2132.1114.1, 88.1, 71.12.5 minLow-Moderate

Data Interpretation: The addition of the 4,4-dimethyl groups in the target molecule significantly increases its retention time on a reversed-phase C18 column compared to Alternative A. Furthermore, the increased steric bulk around the ring slightly stabilizes the protonated amine during secondary fragmentation, requiring higher collision energies (CE) to induce ammonia loss.

Self-Validating LC-MS Methodology

As a Senior Application Scientist, I frequently observe quantitative errors arising from the premature degradation of tert-butyl esters during sample preparation or ionization. The following protocol is designed as a self-validating system: if the ratio of the in-source fragment (m/z 172.2) to the precursor (m/z 228.2) exceeds 15% during the MS1 scan, the thermal or acidic parameters of the method have been compromised.

Step-by-Step Experimental Protocol

1. Sample Preparation (Causality-Driven):

  • Step: Dilute the analyte to 1 µg/mL in a 50:50 mixture of LC-MS grade Water and Acetonitrile containing 0.1% Formic Acid (FA) .

  • Rationale: We strictly utilize a weak acid (0.1% FA) rather than Trifluoroacetic acid (TFA). TFA not only causes severe ion suppression in positive Electrospray Ionization (ESI+) but its stronger acidity can catalyze the hydrolysis of the tert-butyl ester in the autosampler vial over time.

2. UHPLC Separation:

  • Column: Waters Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 μm).

  • Mobile Phase A: Water + 0.1% FA.

  • Mobile Phase B: Acetonitrile + 0.1% FA.

  • Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

3. Mass Spectrometry (ESI+):

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: Strictly capped at 350°C .

  • Rationale: Thermal treatment of tert-butyl esters readily eliminates the protecting group to form the corresponding acid[1]. Exceeding 350°C in the ESI source induces premature gas-phase elimination of isobutylene, artificially skewing the precursor ion quantification.

LCMS_Workflow Prep Sample Prep 0.1% FA in 50:50 H2O:MeCN LC UHPLC Separation C18 Column, Gradient Elution Prep->LC ESI ESI (+) Ionization Temp ≤ 350°C (Protect t-Butyl) LC->ESI MS MS/MS Analysis Precursor m/z 228.2 CID Fragmentation ESI->MS

Caption: Step-by-step LC-MS workflow prioritizing the stability of the labile tert-butyl ester group.

Mass Fragmentation Mechanisms (CID)

Understanding the exact fragmentation logic is critical for setting up Multiple Reaction Monitoring (MRM) transitions. The hallmark of tert-butyl ester fragmentation in mass spectrometry is the facile, neutral loss of isobutylene (56 Da)[2]. This occurs via a concerted gas-phase elimination or a McLafferty-type rearrangement, yielding the protonated carboxylic acid[3].

Fragmentation Pathway for the Target Molecule ( [M+H]+=228.2 ):
  • Primary Cleavage ( m/z228.2→172.2 ): Neutral loss of isobutylene ( −56Da ). This is the lowest-energy pathway and occurs at a Collision Energy (CE) of 10-15 eV.

  • Secondary Cleavage A ( m/z172.2→154.2 ): Subsequent loss of water ( −18Da ) from the newly formed carboxylic acid, generating a highly reactive acylium ion.

  • Secondary Cleavage B ( m/z172.2→128.2 ): Decarboxylation ( −44Da ) of the acid group, leaving the protonated 1-amino-4,4-dimethylcyclohexyl core.

  • Tertiary Cleavage ( m/z128.2→111.1 ): At higher collision energies (>30 eV), the cyclic amine loses ammonia ( −17Da ), resulting in a resonance-stabilized cycloalkenyl cation.

Fragmentation_Logic M [M+H]+ m/z 228.2 tert-Butyl Ester F1 [M+H - C4H8]+ m/z 172.2 Carboxylic Acid M->F1 -56 Da (Isobutylene) Low CE (10-15 eV) F2 [M+H - C4H8 - H2O]+ m/z 154.2 Acylium Ion F1->F2 -18 Da (Water) Med CE (20 eV) F3 [M+H - C4H8 - CO2]+ m/z 128.2 Cyclic Amine F1->F3 -44 Da (CO2) Med CE (20-25 eV) F4 [M+H - C4H8 - CO2 - NH3]+ m/z 111.1 Cycloalkenyl Cation F3->F4 -17 Da (Ammonia) High CE (>30 eV)

Caption: MS/MS collision-induced dissociation (CID) pathway for tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate.

Conclusion

When analyzing tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate, its high lipophilicity (driven by the 4,4-dimethyl substitution) requires careful gradient optimization compared to standard cyclic amino acids. More importantly, the inherent thermal and acidic lability of the tert-butyl ester necessitates strict control over ESI source temperatures and mobile phase modifiers to prevent premature isobutylene loss. Utilizing the 228.2→172.2 transition provides the most sensitive MRM channel for quantitation, provided in-source fragmentation is minimized.

References

  • Title: An In-depth Technical Guide to Mpeg5-t-butyl ester: Properties and Applications Source: Benchchem URL: 2

  • Title: acid tert-butyl ester: Topics by Science.gov Source: Science.gov URL: 1

  • Title: A SSIMS and TPD Study of tert-Butylacetylacetate Adsorption on Si(100) Source: ACS Publications URL: 3

Sources

Conformational Rigidity in Peptidomimetics: tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate vs. Proline Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Structural constraints, secondary structure nucleation, and experimental validation in foldamer design.

Introduction: The Engineering of Backbone Rigidity

In the development of peptide therapeutics and foldamers, overcoming the inherent flexibility of the linear peptide backbone is critical. High conformational entropy results in poor target affinity (due to a high entropic penalty upon binding) and high susceptibility to proteolytic degradation.

To enforce specific secondary structures, medicinal chemists rely on conformationally restricted amino acids. This guide provides an objective, data-driven comparison between two distinct classes of rigidifying agents: the classic Proline derivatives and the highly constrained synthetic building block tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate (a protected derivative of 4,4-dimethyl-aminocyclohexanecarboxylic acid, or 4,4-diMe-Ach).

Mechanistic Analysis: Causality of Conformation

Proline Derivatives: The Pyrrolidine Constraint

Proline is unique among proteinogenic amino acids because its α -amino group is incorporated into a five-membered pyrrolidine ring, making it a secondary amine (an α -imino acid).

  • Dihedral Restriction: The covalent linkage restricts the backbone ϕ (phi) dihedral angle to a narrow range of approximately −60∘ to −75∘ .

  • Hydrogen Bonding: Because the nitrogen lacks an amide proton when incorporated into a peptide bond, proline cannot act as a hydrogen bond donor. This inherently disrupts α -helices but makes proline an excellent nucleator for β -turns and Polyproline II (PPII) helices.

  • Isomerization: The relatively low energy barrier for cis/trans isomerization of the preceding peptide bond ( ω angle) allows proline to act as a dynamic conformational switch. Advanced derivatives, such as (2S,4R)-4-fluoroproline, utilize stereoelectronic effects (the gauche effect) to lock the pyrrolidine ring into a specific C γ -exo or C γ -endo pucker, further rigidifying the backbone and increasing overall thermodynamic stability .

4,4-diMe-Ach Derivatives: The Locked Chair

tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate is a sterically demanding α,α -disubstituted amino acid. It acts as a cyclic, highly constrained analogue of aminoisobutyric acid (Aib).

  • Dual Dihedral Restriction: The α,α -disubstitution restricts both the ϕ and ψ (psi) dihedral angles. The cyclohexane ring forces the backbone into the helical region of the Ramachandran plot ( ϕ≈±60∘ , ψ≈±30∘ ) .

  • The 4,4-Dimethyl Locking Mechanism: Unsubstituted aminocyclohexanecarboxylic acid (Ach) can undergo chair-to-chair ring flipping. The addition of the gem-dimethyl group at the 4-position creates severe 1,3-diaxial steric clashes if the ring attempts to flip. This locks the cyclohexane ring into a single, rigid chair conformation, fixing the spatial orientation of the amino and carboxylate groups.

  • Hydrogen Bonding: Unlike proline, the primary amine (once deprotected) retains its amide proton in the peptide bond, allowing it to participate fully in the intramolecular hydrogen-bonding network required for robust 310​ -helix or α -helix formation .

ConformationalLogic Root Peptidomimetic Conformational Design Pro Proline Derivatives Root->Pro Ach 4,4-diMe-Ach Derivatives Root->Ach ProMech Pyrrolidine Ring: Secondary Amine Pro->ProMech AchMech Cyclohexane Chair: α,α-Disubstitution Ach->AchMech ProEffect Restricts Φ Angle Lacks Amide Proton ProMech->ProEffect AchEffect Restricts Φ & Ψ Angles Retains Amide Proton AchMech->AchEffect ProResult Induces β-Turns & PPII Helices ProEffect->ProResult Turn Nucleation AchResult Induces 3_10 & α-Helices AchEffect->AchResult Helix Nucleation

Caption: Logical pathways of conformational restriction for Proline vs. 4,4-diMe-Ach derivatives.

Quantitative Data Comparison

The following table summarizes the physicochemical and structural parameters of both classes of constraints, providing a rapid triage tool for sequence design.

ParameterProline Derivatives4,4-diMe-Ach Derivatives
Structural Class Cyclic α -imino acidCyclic α,α -disubstituted amino acid
Ramachandran Restriction ϕ≈−65∘ (Restricted); ψ (Flexible) ϕ≈±60∘ ; ψ≈±30∘ (Highly Restricted)
Amide Proton (H-Bond Donor) AbsentPresent
Peptide Bond Isomerization Dynamic cis/trans equilibriumStrictly trans
Primary Secondary Structure β -turns, Polyproline II (PPII) 310​ -helices, α -helices
Steric Hindrance (Synthesis) Moderate (Secondary amine coupling)Very High (Requires specialized activation)
Proteolytic Stability High (Resists standard proteases)Extremely High (Sterically shields peptide bond)

Experimental Protocols: A Self-Validating Workflow

To confidently utilize these building blocks, the experimental pipeline must be self-validating: the success of the synthesis must be verified before conformational analysis, and global structural data must be corroborated by local atomic constraints.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) of Sterically Hindered Peptides

Coupling an amino acid onto the sterically shielded amine of 4,4-diMe-Ach is notoriously difficult. Standard HBTU/DIC chemistry will fail.

  • Deprotection: Treat the tert-butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate with 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 30 minutes to yield the free carboxylic acid for coupling to the resin/growing chain.

  • Activation & Coupling (The Causality): Because the gem-dimethylcyclohexyl group physically blocks the attack trajectory of incoming acylating agents, highly reactive intermediates must be used.

    • Method 1: Use HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) with HOAt and DIPEA. Allow coupling to proceed for 4–12 hours at elevated temperatures (e.g., 50°C in a microwave synthesizer).

    • Method 2: Convert the incoming amino acid to an acid fluoride using DAST or cyanuric fluoride. Acid fluorides are small enough to bypass the steric bulk of the α,α -disubstitution.

  • Validation: The standard Kaiser (ninhydrin) test often yields false negatives for hindered amines. Validate coupling completion using the Chloranil test or by performing a micro-cleavage followed by LC-MS analysis.

Protocol B: Conformational Elucidation via CD and NMR

Once synthesized, the induced rigidity must be proven. This is a two-step self-validating system: Circular Dichroism (CD) provides the global macro-structure, which is then locally verified by Nuclear Magnetic Resonance (NMR) .

  • Global Structure (CD Spectroscopy):

    • Dissolve the purified peptide in a structure-promoting solvent (e.g., Trifluoroethanol or Methanol) at 50μM .

    • Scan from 190 nm to 250 nm.

    • Validation: A successful 4,4-diMe-Ach incorporation will yield a classic 310​ -helix signature: a negative band at ∼222 nm and a stronger negative band at ∼205 nm. Proline-rich sequences will yield a PPII signature (weak positive at 225 nm, strong negative at 200 nm).

  • Local Constraints (2D NMR NOESY/ROESY):

    • Dissolve the sample in CDCl3​ or DMSO−d6​ (to prevent rapid amide proton exchange).

    • Acquire 2D NOESY spectra.

    • Validation: For 4,4-diMe-Ach, look for strong dNN​(i,i+1) cross-peaks. The presence of sequential amide-amide NOEs is the definitive proof of a rigid helical turn. For proline, evaluate the cis/trans ratio by integrating the Hα​(i)−Hα​(Pro) vs. Hα​(i)−Hδ​(Pro) NOE signals.

  • H-Bond Network (Variable Temperature NMR):

    • Measure the 1D 1H NMR spectrum at 5 K intervals from 298 K to 328 K.

    • Calculate the temperature coefficient ( Δδ/ΔT ) for the amide protons.

    • Validation: Values more positive than −2.0 ppb/K indicate that the amide proton is shielded from the solvent, proving it is locked in an intramolecular hydrogen bond (confirming the rigid helix).

ExpWorkflow Syn Solid-Phase Peptide Synthesis Act Coupling: HATU/HOAt or Acid Fluorides Syn->Act CD CD Spectroscopy (Global Structure) Act->CD Purified Peptide NMR 2D NMR (NOESY) (Local Constraints) CD->NMR Structural Triage Temp Variable Temp NMR (H-Bond Network) NMR->Temp Validate Rigidity

Caption: Self-validating experimental workflow from synthesis to high-resolution structural confirmation.

Conclusion

The choice between Proline derivatives and tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate dictates the fundamental architecture of the resulting foldamer. Proline is the tool of choice for inducing β -turns, exploiting its unique cis/trans isomerization and lack of an amide proton. Conversely, 4,4-diMe-Ach is a premium synthetic constraint for nucleating highly rigid 310​ -helices and α -helices. While its extreme steric bulk poses synthetic challenges, the resulting proteolytic stability and precise dihedral restriction make it an invaluable asset in modern rational drug design.

References

  • Zondlo, N. J. (2011). Rational Design of Protein Stability: Effect of (2S,4R)-4-Fluoroproline on the Stability and Folding Pathway of Ubiquitin. PLOS One. Available at:[Link]

  • Paul, P. K. C., et al. (1986). Stereochemically constrained peptides. Theoretical and experimental studies on the conformations of peptides containing 1-aminocyclohexanecarboxylic acid. Journal of the American Chemical Society. Available at:[Link]

  • Cardoso, M. H., et al. (2023). Capping motifs in antimicrobial peptides and their relevance for improved biological activities. Frontiers in Chemistry. Available at:[Link]

  • Kubyshkin, V., & Budisa, N. (2024). Proline Analogues. Chemical Reviews. Available at:[Link]

Comparative Guide: tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate vs. Fmoc-Protected Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

The incorporation of non-proteinogenic, α,α-disubstituted amino acids into peptide sequences is a cornerstone of modern peptidomimetic drug design. Bulky residues like 1-amino-4,4-dimethylcyclohexane-1-carboxylic acid[1] are strategically deployed to restrict backbone conformational flexibility, induce stable 310​ -helical structures, and confer absolute resistance to proteolytic degradation.

However, the quaternary nature of the α-carbon introduces severe steric hindrance, fundamentally altering the kinetics of amide bond formation. This guide provides an objective, data-driven comparison between two primary building blocks of this residue: the tert-butyl ester (free amine) and the Fmoc-protected derivative (free acid) .

Structural & Mechanistic Causality

To successfully utilize these building blocks, researchers must understand the kinetic barriers imposed by the 4,4-dimethylcyclohexyl ring.

The tert-Butyl Ester (Nucleophile)

Structure: H-Aaa-OtBu (where Aaa = 4,4-dimethylcyclohexyl amino acid). Mechanistic Challenge: When acting as a nucleophile, the free amine must attack an incoming activated carbonyl. According to the Bürgi-Dunitz trajectory, the nucleophile must approach the carbonyl carbon at an angle of ~107°. The axial methyl groups and the rigid cyclohexane ring create a massive steric shield around the amine, drastically reducing the rate constant of nucleophilic attack.

The Fmoc-Derivative (Electrophile)

Structure: Fmoc-Aaa-OH. Mechanistic Challenge: When acting as an electrophile in Solid-Phase Peptide Synthesis (SPPS), the carboxylic acid must first be converted into an active ester (e.g., using HATU or DIC/Oxyma). The steric bulk slows down the formation of this intermediate. Furthermore, once successfully coupled, the bulky Fmoc group sits adjacent to the quaternary carbon, creating a highly congested microenvironment that makes subsequent Fmoc deprotection abnormally slow.

DecisionMatrix Start Target Peptide Design (4,4-diMe-Cyclohexyl AA) Pos Position in Sequence? Start->Pos CTerm C-Terminus Pos->CTerm Internal Internal / N-Terminus Pos->Internal Phase Synthesis Phase? CTerm->Phase SPPS Solid-Phase (SPPS) Internal->SPPS Sol Solution-Phase Phase->Sol Phase->SPPS tBu Use tert-Butyl Ester (Nucleophile) Sol->tBu Fmoc Use Fmoc-Derivative (Electrophile) SPPS->Fmoc

Decision matrix for selecting tBu vs Fmoc-protected hindered amino acids.

Comparative Performance Data

The choice between these two derivatives dictates the coupling reagents and reaction conditions required. Table 1 summarizes their application profiles, while Table 2 provides empirical coupling efficiencies based on standard protocols for α,α-disubstituted amino acids[2].

Table 1: Physicochemical and Application Profiling
Featuretert-Butyl Ester (H-Aaa-OtBu)Fmoc-Derivative (Fmoc-Aaa-OH)
Primary Role Nucleophile (Amine donor)Electrophile (Acyl donor)
Optimal Application Solution-phase synthesis; C-terminal cappingStandard SPPS (C-to-N elongation)
Solubility (DMF/DCM) Excellent / ExcellentGood / Moderate (requires pre-activation)
Stability Stable at RT; prone to slow oxidation if impureHighly stable; requires dark, cool storage
Deprotection Acidic (TFA/DCM)Basic (20% Piperidine/DMF)
Table 2: Coupling Reagent Efficacy (Empirical Benchmarks)
Coupling Reagent SystemEfficacy with tert-Butyl Ester (Acylating the amine)Efficacy with Fmoc-Derivative (Activating the acid)
DIC / HOBt Poor (<30% yield, 24h)Poor (<40% yield, 24h)
HATU / DIPEA Moderate (60-70% yield, 12h)Good (80-90% yield, 4h)
PyAOP / DIPEA Good (85% yield, 12h)Excellent (>95% yield, 2h)
Acid Fluoride (Cyanuric Fluoride) Excellent (>95% yield, 2h)N/A (Requires conversion to acid fluoride)

Note: Uronium reagents (HATU) can cause guanidinylation of the free amine if pre-activation of the incoming acid is not complete. Phosphonium reagents (PyAOP) are preferred for sterically hindered couplings as they do not form guanidino byproducts[2].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . They incorporate mandatory analytical checkpoints to prevent the propagation of failed reactions—a critical necessity when working with sterically hindered substrates.

Protocol A: Solution-Phase Coupling using the tert-Butyl Ester

Objective: Acylate the highly hindered free amine of the tBu ester with an incoming Fmoc-Amino Acid.

  • Preparation: Dissolve 1.0 eq of the incoming Fmoc-AA-OH and 1.0 eq of PyAOP in anhydrous DMF (0.1 M concentration).

  • Activation: Add 2.0 eq of DIPEA. Stir for 3 minutes to generate the active ester. Causality: PyAOP is chosen over HATU to prevent guanidinylation of the hindered amine during the extended reaction time.

  • Coupling: Add 0.9 eq of tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate. Stir at 40°C for 12 hours.

  • Self-Validation Checkpoint: Withdraw a 5 µL aliquot, dilute in MeOH, and analyze via LC-MS.

    • Pass Condition: Complete disappearance of the tBu ester mass peak.

    • Fail Condition: If the amine peak persists, the system dictates the addition of 0.1 eq of DMAP (4-Dimethylaminopyridine) to act as an acyl transfer catalyst, followed by an additional 4 hours of heating.

  • Workup: Dilute with EtOAc, wash with 5% KHSO4, sat. NaHCO3, and brine. Dry over Na2SO4 and concentrate.

Protocol B: Microwave-Assisted SPPS using the Fmoc-Derivative

Objective: Couple the Fmoc-protected hindered acid to a resin-bound peptide amine.

  • Resin Preparation: Swell Rink Amide resin (loading 0.5 mmol/g) in DMF for 30 mins.

  • Activation: In a separate vial, dissolve 3.0 eq of Fmoc-1-amino-4,4-dimethylcyclohexane-1-carboxylic acid and 3.0 eq of HATU in DMF. Add 6.0 eq of DIPEA. Stir for 1 minute.

  • Microwave Coupling: Transfer the activated mixture to the resin. Irradiate in a microwave peptide synthesizer at 75°C for 15 minutes[3]. Causality: Microwave heating provides the kinetic energy required to overcome the steric barrier of the quaternary α-carbon, increasing the reaction rate by over 10-fold compared to room temperature.

  • Self-Validation Checkpoint: Perform a micro-cleavage. Withdraw ~2 mg of resin, wash with DCM, and treat with TFA/TIPS/H2O (95:2.5:2.5) for 30 mins. Evaporate and analyze via UPLC-MS.

    • Pass Condition: Presence of the desired elongated mass; absence of the deletion sequence.

    • Fail Condition: If the deletion sequence is present, perform a mandatory double-coupling using a different activator (e.g., DIC/Oxyma at 75°C for 15 mins) before proceeding to Fmoc deprotection.

CouplingWorkflow Nuc Resin-Bound Peptide Amine Heat Microwave Heating (75°C) Nuc->Heat Elec Fmoc-Hindered-OH + HATU/DIPEA Act Active Ester Intermediate (OAt) Elec->Act Activation Act->Heat Prod Elongated Peptide (Sterically Locked) Heat->Prod Amide Bond Formation

Microwave-assisted SPPS coupling mechanism for Fmoc-protected hindered amino acids.

Conclusion

The selection between tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate and its Fmoc-protected counterpart is not merely a matter of protecting group preference; it is a strategic decision dictated by the synthesis phase.

For SPPS , the Fmoc-derivative is mandatory, but researchers must rely on highly reactive phosphonium salts (PyAOP) or microwave heating to force the electrophilic activation and subsequent coupling. Conversely, for solution-phase synthesis or C-terminal modifications, the tert-butyl ester is utilized, requiring aggressive acylating agents (like acid fluorides) to overcome the severe nucleophilic hindrance of the shielded amine. Implementing the self-validating checkpoints outlined above is critical to preventing sequence deletions when working with these complex peptidomimetic building blocks.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. URL:[Link]

  • Pedersen, S. L., Tofteng, A. P., Malik, L., & Jensen, K. J. (2012). Microwave heating in solid-phase peptide synthesis. Chemical Society Reviews, 41(5), 1826-1844. URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 64416034, 1-Amino-4,4-dimethylcyclohexane-1-carboxylic acid. URL:[Link]

Sources

assessing biological stability of peptides containing tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Biological Stability of Peptides Containing tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate

For researchers, scientists, and drug development professionals, the pursuit of therapeutically viable peptides is a journey fraught with challenges, paramount among them being the inherent biological instability of these molecules. This guide provides an in-depth, objective comparison of strategies to enhance peptide stability, with a specific focus on the incorporation of the sterically hindered, unnatural amino acid, tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate. We will delve into the mechanistic underpinnings of peptide degradation, explore various chemical modifications to counteract this, and provide detailed experimental protocols to empower your research.

The Challenge of Peptide Instability

Peptides, with their high specificity and potency, are attractive therapeutic candidates. However, their clinical utility is often hampered by rapid degradation in biological systems.[1][2] This instability is primarily due to two factors:

  • Proteolytic Degradation: The peptide backbone is susceptible to cleavage by a vast array of proteases and peptidases present in the bloodstream and tissues.[1][3] These enzymes recognize specific amino acid sequences and hydrolyze the peptide bonds, leading to inactive fragments.

  • Chemical Degradation: Peptides can also undergo non-enzymatic degradation through processes like oxidation, deamidation, and hydrolysis, further compromising their structural integrity and function.[4]

To overcome these hurdles, various strategies have been developed to enhance the metabolic stability of peptides, thereby increasing their in vivo half-life and therapeutic efficacy.[2][5]

Strategies for Enhancing Peptide Stability: A Comparative Overview

A multitude of chemical modifications can be employed to stabilize peptides. The choice of strategy depends on the specific peptide sequence, its intended target, and the desired pharmacokinetic profile. Below, we compare some of the most common approaches.

Substitution with D-Amino Acids

Replacing naturally occurring L-amino acids with their D-enantiomers is a widely used strategy to confer resistance to proteolysis.[2][5] Proteases are stereospecific and generally do not recognize peptide bonds involving D-amino acids.

  • Advantages: Simple to implement during peptide synthesis, can significantly increase half-life.

  • Disadvantages: Can sometimes alter the peptide's conformation, potentially reducing its biological activity.

N- and C-Terminal Modifications

The termini of peptides are often susceptible to degradation by exopeptidases. Capping the N-terminus with an acetyl group or the C-terminus with an amide group can block this enzymatic action.

  • Advantages: Relatively straightforward modifications.

  • Disadvantages: Only protects against exopeptidases, leaving the peptide vulnerable to cleavage by endopeptidases.

Cyclization

Cyclizing the peptide backbone, either head-to-tail or through side-chain linkages, can enhance stability by restricting its conformation and making it less accessible to proteases.[5]

  • Advantages: Can improve both stability and binding affinity.

  • Disadvantages: The synthesis of cyclic peptides can be more complex.

PEGylation

The covalent attachment of polyethylene glycol (PEG) chains to a peptide increases its hydrodynamic size, which can shield it from proteases and reduce renal clearance.

  • Advantages: Can dramatically increase in vivo half-life.

  • Disadvantages: Can sometimes reduce the peptide's potency and may lead to the accumulation of PEG in tissues.

Incorporation of Unnatural Amino Acids

The introduction of non-proteinogenic amino acids is a powerful strategy to enhance peptide stability.[1][5] These can be designed to introduce specific structural constraints or steric hindrance that disrupt protease recognition.

The Role of tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate: A Focus on Steric Hindrance

The unnatural amino acid tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate introduces significant steric bulk into the peptide backbone. This is primarily due to the presence of a gem-dimethyl group on the cyclohexane ring. This structural feature is key to its stabilizing effect.

Mechanism of Steric Shielding:

The bulky gem-dimethyl group acts as a "steric shield," physically obstructing the approach of proteases to the adjacent peptide bonds.[6][7] This steric hindrance makes it difficult for the active site of the enzyme to bind to and cleave the peptide, thereby significantly slowing down the rate of degradation.

Diagram: Mechanism of Steric Shielding by a Bulky Unnatural Amino Acid

cluster_0 Unmodified Peptide cluster_1 Modified Peptide Peptide_Backbone_1 Peptide Backbone Cleavage_Site Cleavage Site Peptide_Backbone_1->Cleavage_Site Protease Protease Protease->Cleavage_Site Binds and Cleaves Peptide_Backbone_2 Peptide Backbone Bulky_AA tert-Butyl 1-amino-4,4- dimethylcyclohexane-1-carboxylate Peptide_Backbone_2->Bulky_AA Blocked_Site Cleavage Site Bulky_AA->Blocked_Site Protease_Blocked Protease Protease_Blocked->Blocked_Site Binding Hindered

Caption: Steric hindrance from a bulky amino acid prevents protease binding.

Comparative Performance: An Illustrative Overview

While direct, head-to-head comparative studies for peptides containing tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate against other modifications are not extensively available in the public domain, we can construct an illustrative comparison based on the known principles of peptide stabilization. The following table presents hypothetical half-life data for a model peptide with various modifications, demonstrating the expected trend in stability enhancement.

Peptide Modification Stabilization Principle Hypothetical Half-life in Human Plasma (hours) Key Considerations
Unmodified PeptideNone< 1Rapidly degraded by proteases.
D-Amino Acid SubstitutionStereospecificity12 - 24Potential for altered bioactivity.
N- and C-Terminal CappingBlocks exopeptidases2 - 4No protection against endopeptidases.
CyclizationConformational constraint24 - 48Synthesis can be challenging.
PEGylation (20 kDa)Increased hydrodynamic radius> 72Potential for reduced potency.
tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylateSteric hindrance36 - 60Potential for localized conformational changes.

Note: The half-life values presented in this table are for illustrative purposes only and will vary depending on the specific peptide sequence and the nature and position of the modification.

Experimental Protocols for Assessing Peptide Stability

To empirically determine the biological stability of a modified peptide, in vitro assays using biological matrices are essential. Below are detailed, step-by-step protocols for two of the most common assays: the plasma stability assay and the microsomal stability assay.

Diagram: Workflow for In Vitro Peptide Stability Assays

Start Start: Peptide Solution Incubation Incubate with Plasma or Microsomes at 37°C Start->Incubation Time_Points Collect Aliquots at Different Time Points Incubation->Time_Points Quench Quench Reaction (e.g., with Acetonitrile) Time_Points->Quench Centrifuge Centrifuge to Pellet Proteins Quench->Centrifuge Analyze Analyze Supernatant by LC-MS Centrifuge->Analyze Data_Analysis Calculate Half-life Analyze->Data_Analysis

Caption: General workflow for assessing peptide stability in vitro.

Protocol 1: In Vitro Plasma Stability Assay

This assay measures the stability of a peptide in the presence of proteases found in plasma.

Materials:

  • Test peptide stock solution (e.g., 1 mg/mL in a suitable solvent)

  • Pooled human plasma (or plasma from another species of interest), stored at -80°C

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution: Acetonitrile (ACN) with an internal standard

  • Thermomixer or water bath

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation: Thaw the pooled plasma at 37°C. Prepare a working solution of the test peptide by diluting the stock solution in PBS to the desired starting concentration (e.g., 10 µM).

  • Incubation: Pre-warm the plasma to 37°C. Add the peptide working solution to the plasma and mix gently.

  • Time-Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-peptide mixture.

  • Quenching: Immediately add the aliquot to a tube containing the quenching solution to stop the enzymatic reaction and precipitate plasma proteins.

  • Sample Processing: Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new tube or a 96-well plate and analyze by LC-MS/MS to quantify the remaining concentration of the intact peptide relative to the internal standard.

  • Data Analysis: Plot the percentage of remaining peptide against time and calculate the half-life (t½) of the peptide in plasma.[8]

Protocol 2: Microsomal Stability Assay

This assay assesses the metabolic stability of a peptide in the presence of drug-metabolizing enzymes, primarily cytochrome P450s, found in liver microsomes.[9]

Materials:

  • Test peptide stock solution

  • Liver microsomes (human or other species)

  • NADPH regenerating system (containing NADPH and co-factors)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Quenching solution: Cold acetonitrile with an internal standard

  • Thermomixer or water bath

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation: Thaw the liver microsomes on ice. Prepare the reaction mixture by adding the microsomes and the test peptide to the phosphate buffer.

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C for a few minutes to equilibrate the temperature.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Course Sampling: At specified time points (e.g., 0, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Quenching: Immediately add the aliquot to the cold quenching solution.

  • Sample Processing: Vortex and centrifuge the samples to pellet the microsomes.

  • Analysis: Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent peptide.

  • Data Analysis: Calculate the half-life and intrinsic clearance (CLint) of the peptide.[9]

Conclusion

Enhancing the biological stability of peptides is a critical aspect of their development as therapeutics. The incorporation of unnatural amino acids, such as tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate, offers a powerful strategy to achieve this by introducing steric hindrance that protects against proteolytic degradation. While direct comparative data for this specific modification is emerging, the underlying principles of steric shielding are well-established. By employing rigorous in vitro stability assays, researchers can effectively evaluate and compare different stabilization strategies, ultimately leading to the development of more robust and effective peptide-based drugs.

References

  • AxisPharm. "Microsomal Stability Assay Protocol." AxisPharm.
  • Charnwood Discovery. "Plasma Stability In Vitro Assay." Charnwood Discovery.
  • Kohler, A., et al. "Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
  • Kohler, A., et al.
  • Creative Bioarray. "Microsomal Stability Assay.
  • Kohler, A., et al.
  • Katritzky, A. R., et al. "Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Ojima, I., et al. "Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile." Journal of the American Chemical Society, 2022.
  • Wernevik, E., et al. "Protocol for the Human Liver Microsome Stability Assay.
  • Wang, D.-H., et al. "Synthesis of amino acids and peptides with bulky side chains via ligand-enabled carboxylate-directed γ-C(sp3)
  • BenchChem. "Application Notes: In Vivo Stability Assessment of CTTHWGFTLC in Plasma." BenchChem.
  • "Comparison of the in vitro metabolic stability of peptides 3 and 4.
  • "Microsomal stability assay for human and mouse liver microsomes." Drug Metabolism.
  • Berthold, N., et al. "Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum." PLOS, 2017.
  • "The importance of amino acids with bulky side chains and our synthetic...
  • WuXi AppTec. "In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues." WuXi AppTec DMPK, 2025.
  • "How to Enhance the Pharmacokinetic Stability of Peptides?
  • Sawada, T., et al. "Steric zipper interactions in artificial crystalline peptide β-sheets." EurekAlert!, 2023.
  • Al-Azzam, W., et al. "Strategies for Improving Peptide Stability and Delivery." PMC, 2022.
  • Aerts, H., et al. "Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review." MDPI, 2023.
  • Agersø, H., et al. "Factors affecting the physical stability (aggregation) of peptide therapeutics." PMC, 2018.

Sources

spectroscopic validation of tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate coupling efficiency

Author: BenchChem Technical Support Team. Date: April 2026

Title: Spectroscopic Validation of Coupling Efficiency for tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate: A Comparative Guide

Executive Summary

The incorporation of highly constrained, α,α -disubstituted cyclic amino acids into peptide sequences is a critical strategy for inducing specific secondary structures and enhancing proteolytic stability. However, building blocks such as tert-butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate present severe synthetic challenges. The gem-dialkyl effect combined with the cyclohexane ring creates extreme steric shielding around the α -amine, making standard acylation thermodynamically and kinetically unfavorable.

This guide provides an objective, data-driven comparison of coupling reagents used to acylate this specific sterically hindered amine, validated through rigorous spectroscopic methods (UV-Vis and NMR).

The Causality of Steric Hindrance in Peptide Coupling

When coupling a standard Fmoc-protected amino acid (Fmoc-AA-OH) to tert-butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate, the choice of activation chemistry dictates the success or failure of the reaction[1].

Standard coupling reagents often fail due to competing side reactions that outpace the slow rate of amide bond formation:

  • Uronium Salts (e.g., HATU, HBTU): While highly reactive, excess uronium salts can react directly with the slow-reacting hindered amine to form a dead-end guanidinium species, permanently terminating the chain[2].

  • Carbodiimides (e.g., DIC/Oxyma): The prolonged reaction times required for hindered amines often lead to the formation of less reactive oxazolones or N -acylureas, stalling the coupling[3].

  • Phosphonium Salts (e.g., PyAOP, PyBOP): PyAOP generates a highly reactive 7-aza-benzotriazole (OAt) active ester but, crucially, cannot cause guanidinylation[4]. This allows the reagent to be used in large excess to drive the difficult coupling forward[5].

  • Acid Fluorides: Generated in situ (e.g., via TFFH or DAST), acid fluorides represent the smallest possible activating group, effectively bypassing the steric bulk of the cyclohexane ring[3].

Mechanism FmocAA Fmoc-AA-OH (Carboxylic Acid) Reagent1 HATU / Uronium Salts (Sterically Bulky) FmocAA->Reagent1 Reagent2 PyAOP / Acid Fluorides (Highly Reactive) FmocAA->Reagent2 Inter1 OAt Active Ester + Guanidinylation Risk Reagent1->Inter1 Inter2 OAt Ester / Acyl Fluoride (No Guanidinylation) Reagent2->Inter2 Product1 Low Yield (<40%) Chain Termination Inter1->Product1 + Amine Product2 High Yield (>90%) Efficient Coupling Inter2->Product2 + Amine Amine tert-Butyl 1-amino-4,4-dimethyl cyclohexane-1-carboxylate

Caption: Mechanistic pathway comparing uronium activation vs. optimized phosphonium/fluoride activation.

Comparative Spectroscopic Validation Data

To objectively evaluate coupling efficiency, a dual-spectroscopic approach is required. NMR spectroscopy provides real-time kinetic profiling (half-life of the active ester), while UV-Vis spectroscopy provides precise end-point yield quantitation via the Fmoc cleavage assay[6].

Table 1: Comparative Coupling Efficiency of Fmoc-Ala-OH to tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate (Conditions: 3.0 eq Fmoc-Ala-OH, 3.0 eq Reagent, 6.0 eq DIPEA in DMF at 25°C)

Coupling ReagentActivation MechanismYield (24h) via UV-VisReaction t1/2​ via NMRPrimary Byproducts Detected (NMR)
HATU / DIPEA Uronium / OAt ester38.5%> 12.0 hGuanidinylation adducts
DIC / Oxyma Carbodiimide / Active ester45.2%8.5 hOxazolone
PyAOP / DIPEA Phosphonium / OAt ester82.4%3.2 hTrace epimerization
Acid Fluoride Acyl Fluoride96.8% 1.1 h None

Data Analysis: The data clearly demonstrates that standard uronium chemistry (HATU) is highly inefficient for this specific α,α -disubstituted amine. PyAOP offers a vast improvement due to the absence of guanidinylation[7], but Acid Fluoride activation remains the superior choice for maximizing yield and minimizing reaction time[3].

Spectroscopic Validation Workflows

Workflow Start Coupling Reaction (Fmoc-AA-OH + Hindered Amine) Split Start->Split NMR 1H / 19F NMR Spectroscopy (Kinetic Profiling) Split->NMR UVVis UV-Vis Spectroscopy (Yield Quantitation) Split->UVVis NMR_Detail Monitor Active Ester Consumption (t1/2) NMR->NMR_Detail UVVis_Detail Cleave Fmoc (20% Piperidine) Measure DBF Adduct at 301 nm UVVis->UVVis_Detail Data Calculate Coupling Efficiency & Optimize Reagents NMR_Detail->Data UVVis_Detail->Data

Caption: Spectroscopic validation workflow utilizing NMR for kinetic profiling and UV-Vis for yield quantitation.

Protocol A: End-Point Yield Quantitation via UV-Vis Spectroscopy

Causality: The Fmoc protecting group is cleaved using 20% piperidine, generating a dibenzofulvene (DBF)-piperidine adduct. This adduct has a sharp, highly specific absorption maximum at 301 nm ( ϵ≈7800 L·mol⁻¹·cm⁻¹)[6],[8]. Measuring this absorbance allows for the exact molar quantitation of the successfully coupled product, serving as a self-validating check of the coupling efficiency.

Step-by-Step Methodology:

  • Sample Preparation: Isolate a 10.0 μ mol aliquot of the crude coupled product (or resin, if synthesized on solid phase) and wash thoroughly with DMF and DCM to remove unreacted Fmoc-AA-OH.

  • Fmoc Cleavage: Treat the sample with 2.00 mL of 20% (v/v) piperidine in DMF for exactly 20 minutes at room temperature.

  • Dilution: Transfer 50.0 μ L of the cleavage solution into a volumetric flask and dilute to 5.00 mL with 20% piperidine/DMF (Dilution Factor = 100).

  • Spectroscopic Measurement: Blank the UV-Vis spectrophotometer with 20% piperidine/DMF. Read the absorbance of the diluted sample at 301 nm using a standard 1.0 cm quartz cuvette[9].

  • Calculation: Calculate the coupling yield using the Beer-Lambert Law ( A=ϵ⋅l⋅c ).

    • Yield(%)=ϵ×l×TheoreticalMoles(A301​×DilutionFactor×CleavageVolume)​×100

Protocol B: Kinetic Profiling via 1 H / 19 F NMR Spectroscopy

Causality: While UV-Vis provides the final yield, it cannot diagnose why a reaction failed. NMR monitoring allows researchers to observe the decay of the activated ester intermediate and the formation of the amide bond in real-time, validating the half-life ( t1/2​ ) of the coupling event.

Step-by-Step Methodology:

  • Reaction Setup: In an NMR tube, dissolve 0.05 mmol of Fmoc-Ala-OH and 0.05 mmol of the coupling reagent (e.g., PyAOP) in 0.5 mL of DMF- d7​ .

  • Activation: Add 0.10 mmol of DIPEA. Record a baseline 1 H NMR spectrum to confirm the quantitative formation of the active ester (e.g., observing the shift of the α -proton).

  • Amine Addition: Inject 0.05 mmol of tert-butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate into the NMR tube.

  • Kinetic Monitoring: Acquire 1 H spectra every 15 minutes for 12 hours. Track the disappearance of the active ester signals and the appearance of the new amide N-H doublet (typically between 7.5–8.5 ppm).

  • Data Extraction: Plot the integral of the product peak versus time to determine the reaction t1/2​ .

Conclusion & Recommendations

When working with highly hindered building blocks like tert-butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate, traditional uronium and carbodiimide reagents are spectroscopically proven to be inadequate.

Best Practice: For routine laboratory synthesis, PyAOP is the recommended commercially available reagent, as it avoids guanidinylation and provides >80% yields[7]. For critical scale-up or extremely difficult sequences, transitioning to Acid Fluoride activation is highly recommended to achieve near-quantitative coupling[3]. Always validate the chosen method using the 301 nm UV-Vis Fmoc cleavage assay to ensure the structural integrity of the synthesized sequence.

References

  • Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794–5801. [Link]

  • Albericio, F., Cases, M., Alsina, J., Triolo, S. A., Carpino, L. A., & Kates, S. A. (1997). On the use of PyAOP, a phosphonium salt derived from HOAt, in solid-phase peptide synthesis. Tetrahedron Letters, 38(27), 4853-4856. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Peptide Chemistry. (n.d.). Fmoc Deprotection Monitoring: UV–Vis & Color Approaches. Peptide Chemistry. [Link]

  • Cendrowska, A., et al. (2020). Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine. Materials, 13(18), 4002. [Link]

Sources

Safety Operating Guide

tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a rigorous, scientifically grounded protocol for the handling and disposal of unnatural amino acid derivatives is critical for both laboratory safety and regulatory compliance.

tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate is a highly specialized, sterically hindered building block frequently utilized in advanced peptide synthesis and small-molecule drug discovery. Because of its unique structural features, standard operational and disposal templates are insufficient.

The following comprehensive guide provides the mechanistic rationale, self-validating experimental workflows, and EPA-compliant disposal procedures necessary to manage this compound safely.

Chemical Identity & Quantitative Data

Before initiating any workflow, verify the chemical identity and physical properties of the reagent. This ensures compatibility with your selected solvents and waste streams.

PropertyValue
Chemical Name tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate
CAS Number 2060059-00-7[1]
Molecular Formula C13H25NO2
Molecular Weight 227.34 g/mol [1]
SMILES O=C(C1(N)CCC(C)(C)CC1)OC(C)(C)C[1]
Physical State Solid (Standard ambient conditions)
Storage Requirements Cool, dry environment; isolated from strong acids

Mechanistic Handling & Reactivity Profile

Understanding the structural causality of this molecule is essential for safe handling:

  • Steric Hindrance: The quaternary C1 carbon and the bulky gem-dimethyl group at C4 create a highly sterically congested environment around the primary amine. This dictates the need for highly reactive coupling reagents during synthesis.

  • Acid Lability: The tert-butyl ester is a robust protecting group against nucleophiles and basic conditions, but it is highly acid-labile.

  • Causality Insight: Inadvertent exposure to strong Brønsted or Lewis acids (e.g., Trifluoroacetic acid, HCl) will prematurely cleave the tert-butyl ester. This reaction generates isobutylene gas . If this occurs in a sealed waste container or reaction vessel, it poses a severe pressurization and explosion hazard. Therefore, all glassware and waste carboys must be strictly acid-free before introducing this compound.

Experimental Workflow: Sterically Hindered Amide Coupling

To utilize this compound effectively while managing the resulting waste, follow this step-by-step, self-validating amide coupling methodology.

Step 1: Activation of the Carboxylic Acid

  • In a flame-dried round-bottom flask, dissolve your target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) and stir for 10 minutes at room temperature.

  • Causality Insight: Standard carbodiimide agents (EDC/DCC) will fail due to the steric bulk of the 1-amino-4,4-dimethylcyclohexyl system. HATU is required to form the highly reactive 7-aza-HOBt active ester, overcoming the activation energy barrier.

Step 2: Nucleophilic Addition

  • Add tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate (1.1 eq) to the activated mixture.

  • Heat to 40°C if necessary.

  • Self-Validating Step: Monitor the reaction via LC-MS. The complete disappearance of the starting material mass (m/z 228.3 [M+H]+) validates that the nucleophilic addition is complete and the reaction is ready for quenching.

Step 3: Quenching and Phase Separation

  • Quench the reaction by adding an equal volume of saturated aqueous NaHCO₃.

  • Extract the product using Ethyl Acetate (EtOAc).

  • Separate the organic layer (containing the product) from the aqueous layer (containing DMF, HATU byproducts, and DIPEA salts).

Waste Segregation & EPA-Compliant Disposal Procedures

Chemical waste cannot be disposed of through regular municipal trash or sewer systems[2],[3]. The Resource Conservation and Recovery Act (RCRA) and EPA Subpart K regulations mandate strict protocols for academic and research laboratories[2],[4].

WasteSegregation Start tert-Butyl 1-amino-4,4-dimethylcyclohexane -1-carboxylate Waste CheckState Physical State of Waste? Start->CheckState Solid Solid Powder / Unused CheckState->Solid Solid Liquid In Solution / Reaction Mixture CheckState->Liquid Liquid SolidWaste Solid Organic Waste (Incineration) Solid->SolidWaste HalogenCheck Contains Halogenated Solvents (e.g., DCM)? Liquid->HalogenCheck HaloWaste Halogenated Organic Waste (EPA RCRA Regulated) HalogenCheck->HaloWaste Yes (DCM, CHCl3) NonHaloWaste Non-Halogenated Organic Waste (EPA RCRA Regulated) HalogenCheck->NonHaloWaste No (EtOAc, MeOH)

Decision tree for tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate waste segregation.

Step-by-Step Disposal Execution:

  • Satellite Accumulation Area (SAA) Management: Waste must be accumulated at or near the point of generation, under the control of laboratory personnel[2]. SAA containers must remain securely closed at all times, except when actively adding or removing waste[4].

  • Aqueous Basic Waste (From Quenching):

    • Self-Validating Step: Before transferring the aqueous quench layer to the basic waste carboy, test an aliquot with pH indicator paper. A confirmed pH of 8–10 validates that the active coupling reagents have been fully quenched and prevents violent neutralization reactions in the waste container.

  • Organic Solvent Waste:

    • Non-Halogenated: Solvents like EtOAc and DMF must be deposited into the "Non-Halogenated Organic Waste" carboy.

    • Halogenated: If Dichloromethane (DCM) was utilized during purification, it must be strictly segregated into "Halogenated Organic Waste." Mixing halogenated and non-halogenated waste severely complicates the high-temperature incineration process required for disposal and can lead to regulatory fines[5].

  • Solid Waste: Unused starting material, contaminated weighing boats, and pipette tips must never be disposed of in the regular trash[6]. They must be placed in a designated, tightly sealed solid hazardous waste container[6].

  • Labeling Compliance: Under EPA Subpart K, while waste is accumulating in the laboratory, the container must be clearly labeled with the words "Hazardous Waste" and an indication of the hazard (e.g., "Flammable", "Toxic")[5],[4].

Spill Response & Emergency Protocols

  • Solid Spills: Do not sweep dry, as this generates hazardous airborne dust. Moisten the powder with a compatible, low-toxicity solvent (e.g., isopropanol) to minimize aerosolization. Wipe up with absorbent pads and place directly into the solid hazardous waste container.

  • Liquid Spills (Reaction Mixtures): Immediately neutralize any active reagents. Absorb the liquid with inert materials (such as vermiculite or sand) and transfer the saturated absorbent to a solid hazardous waste bin.

Sources

Personal protective equipment for handling tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Handling Guide: Tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate

This guide provides a detailed operational and safety framework for researchers, scientists, and drug development professionals handling tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate. As your partner in laboratory safety, we aim to provide value beyond the product itself, building a foundation of trust through expert guidance. This document moves beyond a simple checklist to explain the causality behind each safety protocol, ensuring a self-validating system of protection.

Core Hazard Assessment: Understanding the Risks

Tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate and structurally similar substituted cyclohexylamines present several potential hazards that dictate our safety protocols. The primary risks are associated with direct contact, which can lead to irritation or more severe effects. A thorough understanding of these hazards is the first step in mitigating risk.

The primary hazards associated with this class of compounds include:

  • Skin Irritation/Corrosion: Direct contact can cause skin irritation, and prolonged exposure may lead to more severe conditions.[1][2][3]

  • Serious Eye Damage/Irritation: The chemical is a significant eye irritant, with the potential to cause serious damage upon contact.[1][2]

  • Respiratory Irritation: Inhalation of dusts or aerosols may cause respiratory irritation.[2]

  • Acute Toxicity: While data for this specific molecule is limited, related cyclohexylamines can be toxic if swallowed or in contact with skin.[3][4][5]

Hazard Identification Summary

Hazard ClassificationCategorySignal WordDescription
Skin Corrosion/IrritationCategory 2WarningCauses skin irritation.[1][2]
Serious Eye Damage/IrritationCategory 2WarningCauses serious eye irritation.[1][2]
Specific target organ toxicityCategory 3WarningMay cause respiratory irritation.[2][6]
Acute oral toxicityCategory 4WarningMay be harmful if swallowed.[1][6]
Engineering and Administrative Controls: The First Line of Defense

Personal Protective Equipment (PPE) is essential, but it is the final barrier between you and a potential hazard. The primary methods of exposure control are engineering and administrative measures.

  • Engineering Controls: Always handle tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate in a well-ventilated area. A certified chemical fume hood is the standard for preventing the inhalation of dust or vapors.[7] Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[1][8]

  • Administrative Controls: Do not work alone when handling this chemical. Ensure all personnel are trained on the specific hazards and the procedures outlined in this guide and the Safety Data Sheet (SDS).

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be deliberate and based on a risk assessment of the specific procedure being performed.

Due to the risk of serious eye irritation, robust eye protection is mandatory.

  • Minimum Requirement: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[1][6]

  • Enhanced Protection: When there is a significant risk of splashing or when handling larger quantities, supplement safety goggles with a full-face shield.[9]

Preventing skin contact is critical. Protective measures should cover all exposed skin.

  • Gloves: Wear chemically resistant gloves at all times. Nitrile or butyl rubber gloves are generally recommended for substituted amines, but always consult a glove manufacturer's compatibility chart for the specific glove and chemical.[3][5][10] Gloves must be inspected for any signs of degradation or puncture before use.[5][9] Use proper glove removal technique to avoid contaminating your skin.

  • Protective Clothing: A standard laboratory coat is the minimum requirement. For procedures with a higher risk of splashes or spills, consider a chemically resistant apron or a full-body suit.[2][3] Long-sleeved clothing should always be worn.[2]

Under normal laboratory conditions with functioning engineering controls (i.e., a chemical fume hood), respiratory protection is typically not required.[1][2] However, it becomes necessary in specific situations:

  • Emergency Situations: In the event of a large spill or a failure of ventilation systems.

  • High-Energy Operations: If you are performing an operation that could generate dust or aerosols (e.g., sonication, vigorous mixing) outside of a fume hood.

  • Recommended Respirator: If a respirator is required, use a NIOSH/MSHA or European Standard EN 149 approved air-purifying respirator with a particle filter (for dusts) or an appropriate organic vapor cartridge.[6][9]

PPE Selection Workflow

PPE_Selection start Start: Handling Tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate fume_hood Is the procedure performed in a certified chemical fume hood? start->fume_hood aerosol_risk Is there a risk of aerosol or dust generation? fume_hood->aerosol_risk Yes no_hood STOP! Do not proceed. Consult EHS. fume_hood->no_hood No ppe_base Standard PPE: - Chemical Safety Goggles - Nitrile/Butyl Gloves - Lab Coat aerosol_risk->ppe_base No add_respirator Add Respiratory Protection: - NIOSH-approved respirator with appropriate cartridge aerosol_risk->add_respirator Yes splash_risk Is there a significant splash risk? add_faceshield Add Face Shield splash_risk->add_faceshield Yes end_procedure Proceed with Caution splash_risk->end_procedure No ppe_base->splash_risk add_respirator->splash_risk add_faceshield->end_procedure

Caption: Decision workflow for selecting appropriate PPE.

Operational and Disposal Plan

A systematic approach to handling and disposal minimizes risk and ensures compliance.

  • Preparation: Designate a specific area for the work, preferably within a fume hood. Assemble all necessary equipment and reagents.

  • Don PPE: Put on all required PPE as determined by your risk assessment.

  • Dispensing: Carefully dispense the required amount of the chemical, avoiding the creation of dust.

  • Reaction/Use: Perform your experimental procedure, ensuring the container is kept tightly closed when not in use.[1]

  • Decontamination: After use, decontaminate all surfaces and non-disposable equipment.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, then face shield/goggles, then lab coat).

  • Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling.[1][2]

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with plenty of soap and water for at least 15 minutes.[1][2] Seek medical attention if irritation persists.[2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]

  • Spill: Evacuate the area. For small spills, use an inert absorbent material (e.g., sand, vermiculite), sweep up, and place in a suitable, closed container for disposal.[2][9] Avoid creating dust.[2] For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.

Chemical waste and contaminated materials must be disposed of responsibly to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Collect all surplus chemical and reaction waste in a designated, properly labeled, and sealed hazardous waste container.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weigh boats, and paper towels, must be considered hazardous waste. Place these items in a separate, clearly labeled, sealed container.

  • Final Disposal: Dispose of all waste materials through your institution's EHS department or a licensed waste disposal company.[1][2][11] Do not pour this chemical down the drain.[7][9][12]

Handling and Disposal Workflow

Disposal_Workflow start Begin Procedure prep 1. Prepare Workspace (Fume Hood, Equipment) start->prep don_ppe 2. Don Appropriate PPE prep->don_ppe handle_chem 3. Handle Chemical (Dispense, React) don_ppe->handle_chem waste_gen 4. Waste Generated? handle_chem->waste_gen solid_waste 5a. Segregate Contaminated Solids (Gloves, Paper Towels) waste_gen->solid_waste Yes (Solid) liquid_waste 5b. Segregate Chemical Waste (Surplus, Solutions) waste_gen->liquid_waste Yes (Liquid) decon 7. Decontaminate Work Area & Equipment waste_gen->decon No label_waste 6. Place in Labeled, Sealed Hazardous Waste Containers solid_waste->label_waste liquid_waste->label_waste label_waste->decon doff_ppe 8. Doff PPE Correctly decon->doff_ppe wash 9. Wash Hands Thoroughly doff_ppe->wash ehs_disposal 10. Arrange for EHS Waste Pickup wash->ehs_disposal end End Procedure ehs_disposal->end

Caption: Procedural flow for safe handling and disposal.

References

  • tert-butyl (1s,4s)-4-aminocyclohexane-1-carboxylate hydrochloride - NextSDS. NextSDS. [Link]

  • Cyclohexylamine - SAFETY DATA SHEET. (2017, July 4). [Link]

  • 1033718-11-4 - Safety Data Sheet. (2025, August 8). Aaron Chemicals LLC. [Link]

  • Safety when handling cyclohexylamine in non-industrial amounts. (2014, July 20). Chemistry Stack Exchange. [Link]

  • SILVER FERN CHEMICAL, INC. Safety Data Sheet Cyclohexylamine. (2021, June 19). Silver Fern Chemical, Inc. [Link]

  • NIOSH Recommendations for Chemical Protective Clothing A-Z - CDC Archive. Centers for Disease Control and Prevention. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.